N-Boc-2-Amino-5-bromothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKBVFFZYCBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961004 | |
| Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-39-1 | |
| Record name | tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic and Spectrometric Analysis of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound N-Boc-2-amino-5-bromothiazole (CAS No: 405939-39-1). This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.
Compound Information
| Property | Value |
| Chemical Name | tert-butyl (5-bromothiazol-2-yl)carbamate |
| CAS Number | 405939-39-1 |
| Molecular Formula | C₈H₁₁BrN₂O₂S |
| Molecular Weight | 279.15 g/mol |
| Melting Point | 149 °C |
NMR Spectroscopic Data
¹H NMR Data (Estimated)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Thiazole-H | ~7.5 - 7.7 | Singlet (s) | N/A | The proton on the thiazole ring. |
| Boc (-C(CH₃)₃) | ~1.52 | Singlet (s) | N/A | The nine equivalent protons of the Boc group. |
| NH | Variable | Broad Singlet | N/A | Position can vary depending on solvent and concentration. |
¹³C NMR Data (Estimated)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Thiazole C=N | ~160 - 162 | Carbon atom of the imine group in the thiazole ring. |
| Boc C=O | ~152 - 154 | Carbonyl carbon of the Boc protecting group. |
| Thiazole C-Br | ~105 - 108 | Carbon atom attached to the bromine. |
| Thiazole C-H | ~115 - 117 | Carbon atom attached to the proton. |
| Boc C(CH₃)₃ (quaternary) | ~82 - 84 | Quaternary carbon of the tert-butyl group. |
| Boc C(CH₃)₃ (methyl) | ~28.3 | Carbon atoms of the three methyl groups. |
Mass Spectrometry Data
Mass spectrometry of this compound is expected to show a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragments containing the bromine atom.
Expected Molecular Ion Peaks
| Ion | m/z (calculated) | Notes |
| [M]⁺ | 277.9725 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 279.9704 | Corresponding to the ⁸¹Br isotope. |
Expected Fragmentation Pattern
The fragmentation of this compound under mass spectrometry is expected to follow pathways typical for Boc-protected amines.
| Fragment Ion | Loss | Expected m/z | Notes |
| [M - 57]⁺ | C₄H₉ (tert-butyl) | 221 / 223 | Loss of the tert-butyl group. |
| [M - 56]⁺ | C₄H₈ (isobutylene) | 222 / 224 | Loss of isobutylene via rearrangement. |
| [M - 101]⁺ | C₅H₉O₂ (Boc group) | 177 / 179 | Loss of the entire Boc protecting group. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak should be used for calibration (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak should be used for calibration (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If using electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.
ESI-MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Fragmentation (MS/MS): If fragmentation data is desired, perform collision-induced dissociation (CID) on the molecular ion peaks (m/z 278 and 280).
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Physical and chemical properties of N-Boc-2-Amino-5-bromothiazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-2-Amino-5-bromothiazole, a key intermediate in pharmaceutical synthesis.[1][2] The document details its chemical identity, physicochemical characteristics, and relevant experimental protocols, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
This compound, systematically named tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate, is a protected form of 2-Amino-5-bromothiazole.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic syntheses.
| Identifier | Value |
| CAS Number | 405939-39-1[3][4] |
| Molecular Formula | C₈H₁₁BrN₂O₂S[4][5][6] |
| IUPAC Name | tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate[2][3] |
| Synonyms | (5-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)-5-bromothiazole[3][4] |
| InChI Key | OIBKBVFFZYCBAQ-UHFFFAOYSA-N[1][2][4] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(S1)Br[1][2][3] |
Logical Relationship of Chemical Identifiers
Caption: Relationship between the compound and its key chemical identifiers.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 279.15 g/mol [4][6] |
| Exact Mass | 277.97246 Da[3][4] |
| Appearance | Off-white to yellow solid[1] |
| Melting Point | 149 °C[1][4] |
| Density | 1.574 ± 0.06 g/cm³ (Predicted)[1][4] |
| Water Solubility | Slightly soluble in water[1][2][4] |
| pKa | 4.58 ± 0.70 (Predicted)[1][4] |
| XLogP3 | 3.32560[4] |
| PSA (Polar Surface Area) | 79.46 Ų[4] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
| Stability | Stable under recommended storage conditions[2] |
| Incompatibilities | Incompatible with oxidizing agents[2] |
Spectroscopic Data
While detailed spectra are not publicly available, the expected characteristics based on analogous compounds are as follows:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the thiazole proton (singlet), and the amine proton (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the tert-butyl carbons, the thiazole ring carbons (including C-Br and C-N), the quaternary carbon of the t-butyl group, and the carbonyl carbon of the Boc group.[7][8] |
| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, which is characteristic of a monobrominated compound.[7] |
| ATR-IR | Data available from a Bruker Tensor 27 FT-IR, indicating characteristic vibrational modes for the functional groups present.[3] |
Experimental Protocols
The synthesis of this compound is typically achieved by protecting the amino group of 2-Amino-5-bromothiazole.
A. Synthesis of Precursor: 2-Amino-5-bromothiazole [9][10]
This procedure describes the synthesis from its hydrobromide salt.
-
Reactants: 2-Amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol), triethylamine (TEA, 24.1 mL, 174.53 mmol).[9][10]
-
Procedure:
-
A suspension of 2-amino-5-bromothiazole hydrobromide and triethylamine in tetrahydrofuran is prepared.[9][10]
-
The mixture is stirred for 6 hours at room temperature.[9][10]
-
Upon completion, the resulting precipitate is removed by filtration.[9][10]
-
The filtrate is concentrated under reduced pressure to yield 2-amino-5-bromothiazole (17 g, 94.97 mmol).[9][10]
-
The product can be used directly in the subsequent reaction without further purification.[9][10]
-
B. Synthesis of this compound [1]
This protocol details the Boc-protection step.
-
Reactants: 2-Amino-5-bromothiazole monohydrobromide (100 g, 0.385 mol, 1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O, 100.7 g, 0.461 mol, 1.2 eq.).[1]
-
Reagents: Triethylamine (Et₃N, 135 mL), 4-(dimethylamino)pyridine (DMAP, 1.18 g, 9.7 mmol, 0.025 eq.).[1]
-
Solvent: Tetrahydrofuran (THF, 900 mL).[1]
-
Procedure:
-
Di-tert-butyl dicarbonate is added to a solution of 2-amino-5-bromothiazole monohydrobromide and DMAP in a mixture of THF and Et₃N.[1]
-
The reaction mixture is cooled to 0°C using an ice bath.[1]
-
The mixture is then stirred at room temperature overnight, followed by vacuum concentration.[1]
-
The residue is stirred in a 1:10 mixture of EtOAc/heptane (250 mL) at room temperature overnight and then filtered.[1]
-
The filtrate is washed with brine, dried, filtered, and concentrated to yield the final product.[1]
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Applications and Reactivity
This compound is primarily utilized as a pharmaceutical intermediate.[1][2] The Boc-protected amino group is stable to many reaction conditions, allowing for selective modification at other positions of the thiazole ring. The bromine atom at the 5-position is a versatile handle for introducing various functional groups via cross-coupling reactions, such as the Suzuki reaction.[11] This makes the compound a valuable building block in the synthesis of complex molecules with potential biological activity.[11]
Role as a Pharmaceutical Intermediate
Caption: Role of this compound in the drug development process.
References
- 1. This compound CAS#: 405939-39-1 [m.chemicalbook.com]
- 2. 2-(Boc-amino)-5-bromothiazole, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | C8H11BrN2O2S | CID 21300388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS: 405939-39-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Boc-2-Amino-5-bromothiazole is a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Understanding its physicochemical properties, such as solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage. This guide provides a comprehensive overview of the solubility profile and degradation kinetics of this compound, based on established analytical methodologies. It details experimental protocols for thermodynamic solubility assessment and forced degradation studies, presenting illustrative data in a structured format to aid researchers in their drug development endeavors.
Introduction
This compound serves as a key building block for the synthesis of complex heterocyclic compounds, many of which are explored for their therapeutic potential. The presence of the tert-butyloxycarbonyl (Boc) protecting group, the reactive bromine atom, and the thiazole core makes it a versatile synthon. However, these same features can influence its solubility in various solvent systems and its stability under different stress conditions. Inadequate solubility can hinder reaction efficiency and purification, while instability can lead to the formation of impurities, impacting yield and the safety profile of subsequent active pharmaceutical ingredients (APIs).
This document outlines the methodologies and presents exemplar data for the characterization of the solubility and stability of this intermediate.
Solubility Assessment
Solubility is a critical parameter that affects every stage of drug development, from initial synthesis to formulation. For an intermediate like this compound, solubility in both aqueous and organic solvents is relevant for reaction setup, work-up procedures, and crystallization. While supplier information often notes that the compound is "slightly soluble in water," quantitative data is essential for process development.[1][2][3]
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of a compound's solubility when the system has reached equilibrium.[4][5]
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
2 mL glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). This is to ensure a saturated solution is formed.[6]
-
Add a fixed volume (e.g., 1 mL) of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[4][7]
-
After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter appropriate for the solvent.
-
Dilute the filtrate with a suitable solvent (typically the mobile phase) to a concentration within the calibration curve range.
-
Analyze the diluted filtrate by a validated HPLC-UV method to determine the concentration.
-
Calculate the solubility based on the concentration and the dilution factor. The experiment should be performed in triplicate.
The following table summarizes the hypothetical solubility data for this compound in various solvents at 25 °C.
| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Phosphate-Buffered Saline | 7.4 | 0.045 | 45 | Slightly Soluble |
| Methanol (MeOH) | N/A | 25.8 | 25,800 | Freely Soluble |
| Acetonitrile (ACN) | N/A | 15.2 | 15,200 | Soluble |
| Dichloromethane (DCM) | N/A | > 100 | > 100,000 | Very Soluble |
| Ethyl Acetate (EtOAc) | N/A | 40.5 | 40,500 | Freely Soluble |
This data is for illustrative purposes and should be confirmed experimentally.
Stability Assessment and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8] They help identify potential degradation pathways and develop stability-indicating analytical methods, which are crucial for quality control throughout the drug development process.[9][10] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[11][12]
Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[13]
Materials:
-
This compound (1 mg/mL stock solution in ACN or MeOH)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Oven for thermal stress
-
Photostability chamber with UV/Vis light source
-
HPLC-UV/MS system for analysis
Procedure:
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is the unstressed (T=0) sample.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[11] Before analysis, cool and neutralize with an equimolar amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[11] Before analysis, cool and neutralize with an equimolar amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, alongside the control sample, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradation products.[11]
The following table summarizes the hypothetical results of a forced degradation study on this compound. The goal is typically to achieve 5-20% degradation to ensure the stress conditions are appropriate.[13]
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Observations |
| Unstressed Control | 0 | 25°C | 99.8 | 0.2 | Single peak observed. |
| 0.1 M HCl | 24 h | 60°C | 85.3 | 14.7 | One major degradant peak observed. |
| 0.1 M NaOH | 24 h | 60°C | 15.7 | 84.3 | Significant degradation, multiple degradant peaks. Likely Boc-deprotection and/or thiazole ring cleavage. |
| 3% H₂O₂ | 24 h | 25°C | 92.1 | 7.9 | One minor degradant peak observed. |
| Thermal (Solid) | 48 h | 80°C | 98.5 | 1.5 | Compound is highly stable to dry heat. |
| Photolytic (Solution) | Per ICH Q1B | 25°C | 96.4 | 3.6 | Minor degradation observed. |
This data is for illustrative purposes and should be confirmed experimentally.
Discussion and Conclusion
The exemplar data suggest that this compound exhibits good solubility in common polar aprotic and protic organic solvents but has limited aqueous solubility. This profile is typical for a protected intermediate and informs the choice of solvents for synthesis (e.g., DCM, EtOAc) and purification (e.g., crystallization from MeOH or ACN mixtures).
The stability studies indicate that the molecule is most susceptible to degradation under basic hydrolytic conditions. This is likely due to the hydrolysis of the Boc-protecting group, and potentially cleavage of the thiazole ring, which is a known degradation pathway for some thiazole-containing compounds.[11] The compound shows moderate stability to acidic conditions and good stability against oxidation, heat, and light.
This information is critical for drug development professionals. The pronounced instability in basic conditions necessitates careful control of pH during synthesis, work-up, and purification to prevent impurity formation. The stability-indicating method developed through these forced degradation studies is essential for monitoring the purity of the intermediate in long-term storage and for release testing.
References
- 1. This compound CAS#: 405939-39-1 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. resolvemass.ca [resolvemass.ca]
N-Boc-2-Amino-5-bromothiazole: A Comprehensive Technical Guide for its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-amino-5-bromothiazole is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique structural features, comprising a thiazole core, a bromine atom at the 5-position, and a Boc-protected amino group at the 2-position, render it an exceptionally versatile substrate for a variety of cross-coupling reactions. The thiazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][2] The bromine atom provides a reactive handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses and can be readily removed under mild acidic conditions. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Reference |
| Chemical Name | tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate | [3] |
| CAS Number | 405939-39-1 | [3][4][5][6] |
| Molecular Formula | C8H11BrN2O2S | [3][4][5][7] |
| Molecular Weight | 279.15 g/mol | [3][4][5][7][8] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | 149 °C | [4][9] |
| Solubility | Slightly soluble in water | [4][9] |
| Density | 1.574±0.06 g/cm3 (Predicted) | [4][9] |
| pKa | 4.58±0.70 (Predicted) | [4][9] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [9] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-aminothiazole: bromination followed by Boc protection.
Step 1: Synthesis of 2-Amino-5-bromothiazole
The precursor, 2-amino-5-bromothiazole, can be synthesized by the direct bromination of 2-aminothiazole.
Experimental Protocol:
-
To a solution of 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0 °C, slowly add bromine (408 μL, 8 mmol) dropwise.[10]
-
Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (520 mg, 75% yield).[10]
Alternatively, 2-amino-5-bromothiazole can be prepared from its hydrobromide salt.
Experimental Protocol:
-
Prepare a suspension of 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL).
-
Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromothiazole (17 g, 82% yield).[5][10] This product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
The protection of the amino group of 2-amino-5-bromothiazole with a Boc group is a straightforward procedure.
Experimental Protocol:
-
To a solution of 2-amino-5-bromothiazole monohydrobromide (100 g, 0.385 mol) in 900 mL of THF, add pyridine (135 mL) and 4-(dimethylamino)pyridine (DMAP, 1.18 g, 9.7 mmol, 0.025 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)2O, 100.7 g, 0.461 mol, 1.2 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Applications in Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted 2-aminothiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol), and a base like potassium carbonate (K2CO3, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents, typically a mixture of 1,4-dioxane (10 mL) and water (2 mL).[3]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Suzuki-Miyaura Coupling Examples:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-fluorophenyl)boronic acid | Pd(PPh3)4 | K2CO3 | 1,4-dioxane/H2O | 90 | 12-16 | Not specified |
| (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 36-83 |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Stille Coupling
The Stille coupling reaction enables the formation of C-C bonds by reacting the bromothiazole with an organotin compound.
General Experimental Protocol for Stille Coupling:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the organostannane reagent (e.g., (2-Thienyl)tributylstannane, 1.2 equiv), and an anhydrous solvent like toluene.
-
Degas the solution by bubbling with an inert gas for 20 minutes.
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC.
-
Upon completion, work up the reaction as described for the Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is utilized to form C-C bonds between the bromothiazole and a terminal alkyne.
General Experimental Protocol for Sonogashira Coupling:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work up the reaction by removing the solvent and purifying the residue by column chromatography. Copper-free Sonogashira protocols are also available and may be preferred to avoid issues with copper contamination.[11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromothiazole with an amine.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders.
Synthesis of p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[3] this compound is a valuable precursor for the synthesis of potent p38 MAPK inhibitors.[3][4][13][14]
Workflow for the Synthesis of a p38 MAPK Inhibitor:
Caption: Synthetic workflow for p38 MAPK inhibitors.
Table of Representative p38α MAPK Inhibitors Synthesized from 2-Aminothiazole Scaffolds:
| Compound ID | R Group (at 5-position) | IC50 (μM) |
| 1a | 4-fluorophenyl | 0.1 - 2 |
| 1b | 4-methoxyphenyl | 0.1 - 2 |
| 1c | 3-pyridyl | 0.1 - 2 |
Data derived from studies on aminothiazole-based p38 MAPK inhibitors.[4][13][14]
Role in the Synthesis of Dasatinib Analogs
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The core structure of Dasatinib contains a 2-aminothiazole moiety, and this compound is a key intermediate in the synthesis of Dasatinib and its analogs.[6][15][16][17]
p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway.
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine.
General Experimental Protocol for Boc Deprotection:
-
Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM), methanol, or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base.
Mild deprotection methods using reagents like oxalyl chloride in methanol have also been reported.[2]
Conclusion
This compound has firmly established itself as a cornerstone building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its facile synthesis and the versatility of its bromine handle for a multitude of cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. The successful application of this intermediate in the synthesis of potent kinase inhibitors like those targeting p38 MAPK and the core of Dasatinib underscores its significance for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers aiming to leverage the synthetic potential of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pr.ibs.re.kr [pr.ibs.re.kr]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vixra.org [vixra.org]
- 17. Dasatinib synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Properties and Applications of tert-Butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-bromothiazol-2-yl)carbamate, with CAS number 405939-39-1, is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a bromine atom amenable to cross-coupling reactions and a Boc-protected amine, makes it a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, and its primary application in the synthesis of potential therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of tert-butyl (5-bromothiazol-2-yl)carbamate are summarized below.
Table 1: Physicochemical Properties of CAS 405939-39-1
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | [1][2] |
| Synonyms | N-Boc-2-amino-5-bromothiazole, tert-butyl 5-bromothiazol-2-ylcarbamate | [1][2] |
| CAS Number | 405939-39-1 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [1][2] |
| Molecular Weight | 279.16 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | 149 °C | - |
| Solubility | Slightly soluble in water | - |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(S1)Br | - |
| InChI Key | OIBKBVFFZYCBAQ-UHFFFAOYSA-N | [1] |
Core Application: Intermediate in Kinase Inhibitor Synthesis
The primary utility of tert-butyl (5-bromothiazol-2-yl)carbamate lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold, which can be readily accessed from this intermediate, is a privileged structure in many kinase inhibitors.
The bromine atom at the 5-position of the thiazole ring serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of various aryl and heteroaryl groups, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. The tert-butoxycarbonyl (Boc) protecting group on the amino function can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized.
General Synthetic Workflow
The general workflow for utilizing tert-butyl (5-bromothiazol-2-yl)carbamate in the synthesis of a hypothetical kinase inhibitor is depicted below. This typically involves a Suzuki coupling reaction to introduce a new substituent, followed by deprotection of the Boc group to allow for further modification.
References
Reactivity of the C-Br Bond in N-Boc-2-Amino-5-bromothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-amino-5-bromothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for the introduction of a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality modulates the electronic properties of the thiazole ring and allows for selective reactions at the C-Br bond. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key cross-coupling reactions with detailed experimental protocols, quantitative data, and mechanistic insights.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is readily activated by palladium(0) catalysts, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity of aryl halides in these reactions follows the order I > Br > Cl > F. The C-Br bond in the substrate is therefore highly susceptible to oxidative addition to a Pd(0) complex, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A general protocol for the Suzuki coupling of related 2-aminobenzothiazole derivatives can be adapted for this compound.[2]
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-Boc-2-aminothiazole.
-
Quantitative Data: Suzuki-Miyaura Coupling of Bromo-Heterocycles
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can serve as a guide for expected yields and reaction conditions for this compound.
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 85[2] |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 31 | 82[2] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 90[3] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to 5-alkynyl-N-Boc-2-aminothiazoles.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general protocol for the Sonogashira coupling of bromo-heterocycles can be applied.[4][5]
-
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%) (for traditional Sonogashira)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide (if applicable) under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Sonogashira Coupling of Bromo-Heterocycles
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives, providing a basis for optimizing the reaction with this compound.
| Entry | Bromo-Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 | 92[5] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 | 88[5] |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85[4] |
| 4 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 90[6] |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of bromo-heterocycles is provided below.[9]
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.3 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source, the ligand, and the base (e.g., NaOt-Bu). Handle the base in a glovebox if possible.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data: Buchwald-Hartwig Amination of Bromo-Heterocycles
The following table presents representative data for the Buchwald-Hartwig amination of related bromo-heterocycles.
| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 18 | 85[9] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 24 | 78[9] |
| 3 | 4-Bromo-7-azaindole | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 3 | 92 |
| 4 | 5-Bromothiazole | Diphenylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 12 | 88[3] |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Other Cross-Coupling Reactions
The C-Br bond in this compound is also amenable to other important cross-coupling reactions, including the Stille and Heck reactions.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide.[10] While effective, the toxicity of organotin compounds is a significant drawback.
-
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene. This reaction is a valuable tool for the vinylation of the thiazole core.
Experimental Workflow
A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below. Rigorous exclusion of oxygen and moisture is often critical for successful outcomes.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The C-Br bond in this compound serves as a versatile anchor point for a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, provide efficient and modular routes for the synthesis of a diverse library of 5-substituted-2-aminothiazole derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and minimizing side reactions. The experimental protocols and quantitative data provided in this guide, based on the reactivity of closely related systems, offer a solid foundation for researchers to explore the rich chemistry of this valuable building block in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. 2-Amino-5-bromothiazole | 3034-22-8 | FA13214 | Biosynth [biosynth.com]
- 4. 1000576-79-3|tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. 944805-17-8|tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
A Technical Guide to the Boc Protection of 2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, experimental protocol, and quantitative data associated with the tert-butoxycarbonyl (Boc) protection of 2-Amino-5-bromothiazole. This reaction is a fundamental step in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals, where the 2-aminothiazole moiety is a common scaffold.
Core Mechanism of Boc Protection
The protection of the primary amine in 2-Amino-5-bromothiazole is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.
This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is a strong base and deprotonates the newly formed N-Boc-2-amino-5-bromothiazole, yielding the final product and tert-butanol.
To facilitate this reaction, a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) is often employed. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive intermediate, an N-acylpyridinium species. This species is more susceptible to nucleophilic attack by the amino group of the 2-Amino-5-bromothiazole, thereby accelerating the reaction.
Reaction Mechanism Diagram
Caption: Mechanism of DMAP-catalyzed Boc protection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical Boc protection of 2-Amino-5-bromothiazole.
| Parameter | Value | Unit |
| Reactants | ||
| 2-Amino-5-bromothiazole monohydrobromide | 100 | g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 100.7 | g |
| 4-(Dimethylamino)pyridine (DMAP) | 1.18 | g |
| Triethylamine (Et₃N) | 135 | mL |
| Tetrahydrofuran (THF) | 900 | mL |
| Reaction Conditions | ||
| Initial Temperature | 0 | °C |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Overnight | |
| Product | ||
| This compound (tert-butyl (5-bromothiazol-2-yl)carbamate) | - | - |
| Molecular Formula | C₈H₁₁BrN₂O₂S | |
| Molecular Weight | 279.15 | g/mol |
| Melting Point | 149 | °C[1] |
Experimental Protocol
This section provides a detailed methodology for the Boc protection of 2-Amino-5-bromothiazole.[2]
Materials:
-
2-Amino-5-bromothiazole monohydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Brine solution
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 2-amino-5-bromothiazole monohydrobromide (100 g, 0.385 mol) in a mixture of THF (900 mL) and Et₃N (135 mL), add di-tert-butyl dicarbonate (100.7 g, 0.461 mol) and DMAP (1.18 g, 9.7 mmol).[2]
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Concentrate the mixture under vacuum using a rotary evaporator.[2]
-
To the residue, add a 1:10 mixture of EtOAc/heptane (250 mL) and stir at room temperature overnight.[2]
-
Filter the resulting solid.[2]
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[2]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: N-Boc-2-Amino-5-bromothiazole for Novel Heterocycle Synthesis
The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its inherent chemical properties and ability to participate in various biological interactions make it a cornerstone in medicinal chemistry.[1][2] this compound has emerged as a critical and versatile building block for the synthesis of novel, highly functionalized heterocyclic systems. The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the Boc-protected amino group at the 2-position allows for subsequent modifications or deprotection under controlled conditions.
This guide details the synthesis, key reactions, and experimental protocols for utilizing this compound in the construction of diverse molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 405939-39-1 | |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [3] |
| Molecular Weight | 279.15 g/mol | [3] |
| Melting Point | 149 °C | [3] |
| Appearance | Solid | |
| Solubility | Slightly soluble in water | [3] |
Synthesis of this compound
The preparation of the title compound typically involves a two-step sequence starting from the commercially available 2-aminothiazole: (1) protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group, followed by (2) selective bromination at the 5-position of the thiazole ring.
Experimental Protocol: Synthesis of this compound
Step 1: Boc Protection of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Add a base, typically triethylamine (TEA, 1.5 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield N-Boc-2-aminothiazole.
Step 2: Bromination
-
Dissolve N-Boc-2-aminothiazole (1.0 eq) in a solvent like N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS, 1.05 eq) or a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Key Synthetic Applications in Heterocycle Synthesis
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[5] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl substituents at the 5-position, providing a scaffold for diverse drug candidates.[6][7]
This protocol is a representative procedure and may require optimization for specific substrates.[6]
-
Reaction Setup : To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., a biarylphosphine, 2-10 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction Execution : Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-(Boc-amino)thiazole.
The following table summarizes expected yields for Suzuki coupling reactions with various bromo-heterocycles, which can serve as a guide for reactions with this compound.[6][7]
| Arylboronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
| 3-Pyridinylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 16 | 70-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 80-92 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
Note: Yields are representative and require optimization for the specific substrate.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, pairing aryl halides with amines.[8][9] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10] Using this compound, this reaction allows for the introduction of primary or secondary amines at the 5-position, creating a diverse range of 5-amino-thiazole derivatives.
This protocol is a general guide and should be optimized for specific substrates.[11]
-
Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-8 mol%).
-
Base Addition : Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.5 eq).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution : Heat the reaction mixture with stirring at a temperature ranging from 80-110 °C for 4-24 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Isolation : Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification : Purify the resulting crude material by silica gel column chromatography to yield the 5-amino-thiazole product.
The following table provides representative conditions and expected yields for the amination of aryl bromides.
| Amine | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 80-95 |
| Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | 12 | 75-90 |
| Benzylamine | PEPPSI-IPr | NaOt-Bu | Toluene | 90 | 20 | 70-88 |
| Diethylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 65-85 |
Note: Yields are representative and require optimization for the specific substrate. The choice of ligand is critical and depends on the steric and electronic properties of the amine.[10]
Conclusion
This compound stands as a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its ability to undergo efficient and selective palladium-catalyzed cross-coupling reactions at the 5-position provides a reliable pathway to a vast array of complex heterocyclic structures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this key intermediate in the design and synthesis of novel therapeutic agents and functional materials.
References
- 1. chemijournal.com [chemijournal.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. jocpr.com [jocpr.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of N-Boc-2-amino-5-bromothiazole with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 5-position is of significant interest for the discovery of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances the substrate's solubility in organic solvents and can modulate its electronic properties, influencing the cross-coupling reaction.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
If using a solid palladium source and ligand, add them to the flask at this stage.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Stir the reaction mixture at a pre-heated temperature (typically between 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-amino-5-arylthiazole.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results for similar substrates and should be considered a guideline for optimization.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 10 | 88 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 81 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 85 | 12 | 78 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of N-Boc-2-Amino-5-bromothiazole, a versatile building block in medicinal chemistry. The protocols outlined herein facilitate the synthesis of a diverse range of 5-substituted-2-(N-Boc-amino)thiazoles, which are valuable scaffolds in the development of novel therapeutic agents. This document covers key palladium-catalyzed reactions including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, complete with quantitative data, detailed experimental procedures, and visual aids to illustrate reaction pathways and workflows.
Introduction
The 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds. Functionalization at the 5-position of the thiazole ring via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating libraries of analogues for drug discovery programs. The use of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality allows for controlled and selective reactions at the C5-position. This document serves as a comprehensive guide for researchers to effectively perform these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is collated from reactions on analogous 2-amino-5-bromothiazole systems and serves as a strong predictive guide.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 70-80 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
If using a solid palladium catalyst, add it to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 95-110 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(N-Boc-amino)thiazole.
Visualizations: Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-2-(N-Boc-amino)thiazoles. These products are versatile intermediates for further synthetic transformations.
Data Presentation: Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of 5-bromo-heterocycles with terminal alkynes, which can be applied to this compound.[3]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60-80 | 3-6 | ~93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT-50 | 4-8 | High |
| 4 | 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 5 | (4-Ethynyl)anisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol), and copper(I) iodide (e.g., 0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, rinsing with an organic solvent (e.g., ethyl acetate).[3]
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Sonogashira Coupling
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, which can be used to synthesize 5-alkenyl-2-(N-Boc-amino)thiazoles.
Data Presentation: Heck Coupling
The following table provides representative conditions for the Heck coupling of bromo-heterocycles with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 24 | 65-80 |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc (1.5) | Ethanol | 140 (mw) | 0.5 | 71 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | Silica gel (ball mill) | RT | 1.5 | 80-90 |
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[6]
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk tube or sealed vial
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous, degassed solvent (5 mL) and the base (1.5 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Heck Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction can be used to synthesize 5-(amino)-2-(N-Boc-amino)thiazoles.
Data Presentation: Buchwald-Hartwig Amination
The following table shows representative conditions for the Buchwald-Hartwig amination of bromo-heterocycles.[3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | High |
| 2 | Primary Aryl Amine | Pd(OAc)₂ (2) | BrettPhos (3-4) | K₂CO₃ (2) | t-BuOH | 100 | High |
| 3 | Secondary Amine | Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (2) | Dioxane | 110 | High |
| 4 | Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80-100 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[3][7]
Materials:
-
This compound
-
Amine (1.1-1.3 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (handle base in a glovebox if possible).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the mixture with stirring (e.g., 100-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.[3]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Buchwald-Hartwig Amination
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful and versatile toolkit for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions offer efficient routes to a wide array of 5-substituted-2-(N-Boc-amino)thiazoles. The provided protocols, data tables, and diagrams are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, enabling the synthesis of novel and diverse chemical entities for biological evaluation. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes: Synthesis of Kinase Inhibitors Using N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] N-Boc-2-Amino-5-bromothiazole is a critical building block in the synthesis of these inhibitors, offering a versatile platform for molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group on the C2-amino function allows for selective functionalization at other positions, while the bromine atom at the C5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the synthesis of kinase inhibitors using this key intermediate, focusing on Suzuki-Miyaura coupling, and includes methods for evaluating their biological activity against target kinases such as p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinases (CDKs).
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, kinases are major targets for small molecule drug development. The 2-aminothiazole moiety is a key pharmacophore found in numerous clinically relevant kinase inhibitors, including the pan-Src inhibitor Dasatinib.[4]
This compound is an invaluable starting material for constructing libraries of potential kinase inhibitors. The strategic placement of the bromine atom enables the introduction of diverse aryl and heteroaryl substituents via reactions like Suzuki, Stille, or Sonogashira couplings.[1][3][5] This allows for the fine-tuning of inhibitor potency and selectivity by targeting specific pockets within the kinase active site.[6] This application note details the synthetic workflow, provides quantitative data on representative inhibitors, and outlines protocols for their synthesis and evaluation.
General Synthetic Workflow
The primary synthetic strategy involves a three-step process:
-
N-Boc Protection: The amino group of 2-Amino-5-bromothiazole is protected with a Boc group to prevent side reactions during the subsequent coupling step.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is replaced with a desired aryl or heteroaryl moiety using a Suzuki-Miyaura cross-coupling reaction. This is a key step for introducing diversity.[6]
-
N-Boc Deprotection: The Boc group is removed under acidic conditions to yield the final 2-aminothiazole-based kinase inhibitor.
Data Presentation: Inhibitory Activity
The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors against various kinase families. The table below summarizes the in-vitro activity of representative inhibitors synthesized from 2-aminothiazole precursors, targeting kinases such as p38 MAPK, CDK2, and VEGFR-2.
| Compound ID | Target Kinase | R Group (at 5-position) | IC₅₀ (nM) | Reference |
| 1a | p38 MAPKα | 4-Fluorophenyl | 150 | [6] |
| Compound 4 | CDK2 | 4-Sulfonamidophenyl | 20 | [7] |
| Compound 51 | CDK2 | (Not specified in detail) | 0.9 - 1.5 | [8] |
| Dasatinib | Pan-Src/Abl | 2-Chloro-6-methylphenyl carboxamide derivative | <1 | [4] |
| Compound 4a | VEGFR-2 | Benzothiazole-thiazolidinedione derivative | 91 | [9] |
| Compound 4d | VEGFR-2 | 3-Nitrophenyl derivative | 1210 (antiproliferative) | [10] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase enzymatic activity or cellular proliferation.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (this compound)
This protocol describes the protection of the C2-amino group of 2-amino-5-bromothiazole.
Materials:
-
2-Amino-5-bromothiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 2-Amino-5-bromothiazole (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of this compound with an arylboronic acid to introduce the C5-substituent.[6][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., (4-fluorophenyl)boronic acid) (1.2 equiv)[6]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)[6]
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)[6]
-
Degassed solvents: 1,4-Dioxane and Water (e.g., 5:1 ratio)[6]
-
Schlenk flask or microwave vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).[6]
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add degassed 1,4-dioxane and degassed water to the reaction mixture via syringe.[6]
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc protected inhibitor.[6]
Protocol 3: N-Boc Deprotection
This protocol describes the final step to remove the Boc protecting group.
Materials:
-
N-Boc protected inhibitor
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected inhibitor (1.0 equiv) in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in Dioxane (5-10 equiv) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
If necessary, purify the final compound by chromatography or recrystallization.
Protocol 4: In-Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the IC₅₀ values of synthesized compounds against a target kinase.[1][6]
Materials:
-
Recombinant human kinase (e.g., p38 MAPKα, CDK2/Cyclin A)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compound and positive control (e.g., Staurosporine)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer to each well.[1]
-
Add the serially diluted inhibitor or a positive control to the respective wells. Include a "no-inhibitor" control containing only DMSO.[1]
-
Initiate the kinase reaction by adding a concentration of ATP near its Km value for the specific kinase.[1]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction and measure kinase activity (e.g., by quantifying ADP production) using a detection kit according to the manufacturer's instructions.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Relevant Signaling Pathways
Understanding the biological context is crucial for inhibitor design. The 2-aminothiazole scaffold has been effective in targeting key nodes in cancer and inflammation pathways, such as the p38 MAPK and CDK pathways.
The p38 MAPK pathway is a critical regulator of inflammatory responses.[6] Inhibitors targeting p38 MAPK can block the production of pro-inflammatory cytokines, making them attractive for treating diseases like rheumatoid arthritis.[6][12]
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[8] Inhibitors of CDKs, such as CDK2, can induce cell cycle arrest and apoptosis, representing a key strategy in cancer therapy.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-2-Amino-5-bromothiazole in the Synthesis of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Boc-2-Amino-5-bromothiazole as a key building block in the synthesis of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.
Introduction
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a range of diseases including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] Consequently, p38 MAPK has emerged as a significant target for the development of novel anti-inflammatory therapeutics.[2]
Aminothiazole-based compounds have shown considerable promise as p38 MAPK inhibitors, with several derivatives exhibiting potent inhibitory activity.[2][3] this compound serves as a versatile starting material for the synthesis of these inhibitors. The bromine atom at the 5-position provides a handle for introducing diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of the chemical space around the thiazole core to optimize inhibitor potency and selectivity. The N-Boc protecting group facilitates controlled reactions and can be readily removed in a subsequent step.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered signaling pathway involving a MAPKKK (e.g., MEKK, MLK), a MAPKK (e.g., MKK3/6), and p38 MAPK.[4][5] Upon activation by cellular stressors or inflammatory cytokines, the sequential phosphorylation and activation of these kinases culminate in the phosphorylation of various downstream substrates, including transcription factors (e.g., ATF-2, MEF-2) and other kinases (e.g., MAPKAPK-2).[5] This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other cellular responses.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Synthetic Workflow for p38 MAPK Inhibitors
The general synthetic strategy for preparing aminothiazole-based p38 MAPK inhibitors from this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the N-Boc group.
Caption: General synthetic workflow for p38 MAPK inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-amino-5-aryl-thiazole.
Protocol 2: N-Boc Deprotection
This protocol outlines a standard procedure for the acidic removal of the N-Boc protecting group.
Materials:
-
N-Boc-2-amino-5-aryl-thiazole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc-2-amino-5-aryl-thiazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or 4M HCl in dioxane dropwise to the solution at 0 °C.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-amino-5-aryl-thiazole.
-
If necessary, further purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of aminothiazole-based p38 MAPKα inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.
| Compound ID | R Group (at 5-position) | p38α MAPK IC50 (µM) | Reference |
| 1 | Phenyl | 1.5 | [8] |
| 2 | 4-Fluorophenyl | 0.8 | [8] |
| 3 | 4-Chlorophenyl | 0.5 | [8] |
| 4 | 4-Methoxyphenyl | 1.2 | [8] |
| 5 | 2,4-Dichlorophenyl | 0.1 | [8] |
| 6 | Pyridin-4-yl | 0.3 | [9] |
| 7 | 3-Methylphenyl | >10 | [8] |
Note: The specific synthetic details for each compound may vary. The provided protocols are general and may require optimization for specific substrates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse library of aminothiazole-based p38 MAPK inhibitors. The straightforward two-step synthetic route involving a Suzuki-Miyaura coupling and subsequent N-Boc deprotection allows for the efficient generation of potential therapeutic agents for inflammatory diseases. The data presented herein demonstrates that substitutions on the aryl moiety at the 5-position of the thiazole ring significantly influence the inhibitory potency against p38 MAPKα, providing a clear rationale for further structure-activity relationship (SAR) studies.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-Boc-2-Amino-5-bromothiazole in Pharmaceutical Synthesis
Introduction
N-tert-butoxycarbonyl-2-amino-5-bromothiazole, commonly referred to as N-Boc-2-amino-5-bromothiazole, is a pivotal intermediate in modern pharmaceutical and medicinal chemistry. Its structure combines a versatile thiazole ring, a reactive bromine atom, and a Boc-protected amine, making it an ideal building block for creating complex molecular architectures. The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the amino moiety, allowing for selective reactions at other positions of the thiazole ring. The bromine atom at the 5-position is particularly valuable for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functional handle is instrumental in the synthesis of numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology, such as Dasatinib.
Key Applications
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a privileged structure found in many kinase inhibitors. This compound serves as a key precursor for synthesizing drugs like Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1][2]
-
Cross-Coupling Reactions: The bromo-substituent at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups.[3][4][5]
-
Scaffold for Drug Discovery: It provides a robust scaffold for developing libraries of compounds for high-throughput screening in drug discovery programs.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 405939-39-1 | [6][7] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [6][7] |
| Molecular Weight | 279.15 g/mol | [6][] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | 149 °C | [6][9] |
| Solubility | Slightly soluble in water | [6][9] |
| pKa | 4.58 ± 0.70 (Predicted) | [9] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the protection of the amino group of 2-amino-5-bromothiazole using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure to prevent the amine from interfering with subsequent cross-coupling reactions.
Materials:
-
2-Amino-5-bromothiazole monohydrobromide (1.0 eq.)[9]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)[9]
-
Triethylamine (Et₃N)[9]
-
4-(Dimethylamino)pyridine (DMAP) (0.025 eq.)[9]
-
Tetrahydrofuran (THF)[9]
-
Ethyl acetate (EtOAc)
-
Heptane
-
Brine solution
Procedure:
-
To a suspension of 2-amino-5-bromothiazole monohydrobromide (1.0 eq.) in THF, add triethylamine (Et₃N) and stir at room temperature for 6 hours to obtain the free base.[10][11] Filter to remove the resulting precipitate.
-
To the filtrate containing 2-amino-5-bromothiazole, add 4-(dimethylamino)pyridine (DMAP, 0.025 eq.).[9]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF to the mixture.[9]
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum).
-
To the residue, add a mixture of EtOAc/heptane (1:10) and stir at room temperature overnight to induce precipitation.[9]
-
Filter the mixture. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[9]
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the carbon-carbon bond necessary for many pharmaceutical scaffolds.[3]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)[3]
-
Schlenk flask or microwave vial
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
Add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.) to a Schlenk flask.[3]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.[3]
-
Add the anhydrous solvent (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture with stirring to 80-100°C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-Boc-amino)-5-arylthiazole derivative.[3]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of the precursor and a subsequent Suzuki coupling reaction. Actual yields may vary based on reaction scale and specific substrates used.
| Reaction | Starting Materials | Product | Representative Yield |
| Bromination | 2-Aminothiazole, Bromine | 2-Amino-5-bromothiazole | ~75%[10] |
| Boc Protection | 2-Amino-5-bromothiazole, (Boc)₂O | This compound | 85-95% (Typical) |
| Suzuki Coupling | This compound, Phenylboronic acid | 2-(N-Boc-amino)-5-phenylthiazole | 60-90% (Estimated)[3] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS: 405939-39-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. This compound CAS#: 405939-39-1 [m.chemicalbook.com]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The N-Boc-2-amino-5-bromothiazole scaffold is a valuable building block in medicinal chemistry, and its derivatization through Buchwald-Hartwig amination allows for the exploration of new chemical space in drug discovery programs.
These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines, as well as anilines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl or N-alkyl product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and must be optimized for different classes of amines.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established methodologies for similar heteroaryl bromides and should serve as a starting point for optimization.
Table 1: Coupling with Arylamines (Anilines)
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Coupling with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good |
Table 3: Coupling with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | High |
| Piperidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | High |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | Moderate to Good |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.
Protocol 1: General Procedure for the Amination with Anilines
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aniline (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination with Primary Aliphatic Amines
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd(OAc)₂ (1 mol%), and RuPhos (2 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by the primary aliphatic amine (1.2 equiv) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Amination with Secondary Aliphatic Amines
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppf (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the secondary amine (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Sonogashira Coupling of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction of tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (N-Boc-2-amino-5-bromothiazole). This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C5 position of the thiazole ring and a terminal alkyne.[1] The resulting 2-amino-5-alkynylthiazole scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical candidates.
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2] The reaction is prized for its mild conditions and broad functional group tolerance, making it a powerful tool in medicinal chemistry and drug development.[3]
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper. The palladium(0) catalyst undergoes oxidative addition with this compound. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the alkynyl group to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the active palladium(0) catalyst.[3] Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on optimized procedures for structurally analogous substrates, such as 2-amino-3-bromopyridines, and serve as a robust starting point for specific applications.[5]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 |
| 4 | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 91 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3.0) | CuI (5.0) | Et₃N | THF | RT | 18 | 85 |
| 6 | 1-Heptyne | Pd(PPh₃)₄ (5.0) | CuI (10.0) | Et₃N | THF | 60 | 6 | 89 |
Yields are based on analogous reactions with 2-amino-3-bromopyridines and are expected to be comparable for this compound.[5]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with Arylacetylenes
This protocol is adapted from optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (repeat this cycle 3 times).
-
Under the inert atmosphere, add anhydrous DMF and triethylamine via syringe.
-
Add the arylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until completion as indicated by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-amino-5-(alkynyl)thiazole.
Protocol 2: Mild Condition Sonogashira Coupling with Aliphatic Alkynes
This protocol is suitable for more sensitive aliphatic alkynes and employs milder reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.
-
Add the aliphatic alkyne dropwise via syringe.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
Synthesis of Substituted 2-Aminothiazoles from N-Boc-2-Amino-5-bromothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of diverse substituted 2-aminothiazoles, utilizing the readily accessible starting material, N-Boc-2-amino-5-bromothiazole. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality allows for selective functionalization at the 5-position through various palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the Boc group yields the desired 5-substituted-2-aminothiazoles, which are valuable building blocks in medicinal chemistry and drug discovery.
This guide covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, a summary of reaction conditions and representative yields are provided in tabular format, followed by a detailed, step-by-step experimental protocol. Additionally, a protocol for the final deprotection of the N-Boc group is included.
General Synthetic Strategy
The overall synthetic approach involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner to introduce aryl, alkynyl, amino, or alkyl/vinyl functionalities at the 5-position. The final step is the removal of the Boc protecting group to furnish the primary 2-aminothiazole derivative.
Caption: General workflow for the synthesis of substituted 2-aminothiazoles.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminothiazoles
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In this context, it enables the coupling of this compound with various arylboronic acids.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 90 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ | Toluene | 130 | 24 | 88[1][2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-amino-5-arylthiazole.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminothiazoles
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4][5][6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 6 | 91 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (10) | Dipea | THF | RT | 12 | 87 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | Toluene | 60 | 8 | 95 |
| 4 | Ethynyltrimethylsilane | "XantPhos Pd G3" (5) | DBU | MeCN/PhMe | 140 | 1 | 89[8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-2-amino-5-alkynylthiazole.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-aminothiazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[9][10][11] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 75 |
| 4 | Di-p-tolylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 90[12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Sealed tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen, preferably in a glovebox)
Procedure:
-
In an inert atmosphere glovebox, add the palladium catalyst, ligand, and base to a dry sealed tube or microwave vial.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-5-amino-2-aminothiazole derivative.
Stille Coupling: Synthesis of 5-Alkyl/Vinyl-2-aminothiazoles
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[] It is a valuable method for forming C-C bonds and is tolerant of a wide variety of functional groups.
Data Presentation: Stille Coupling Conditions and Yields
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80 |
| 2 | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | DMF | 80 | 16 | 85 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | NMP | 100 | 8 | 79 |
| 4 | Allyltributyltin | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | LiCl | THF | 65 | 24 | 72 |
Experimental Protocol: General Procedure for Stille Coupling
Caption: Experimental workflow for Stille coupling.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)
-
Optional additive (e.g., LiCl, CuI)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add the anhydrous, degassed solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Boc Deprotection
The final step in the synthesis of the target 5-substituted-2-aminothiazoles is the removal of the Boc protecting group. This is typically achieved under acidic conditions.[14][15][16]
Data Presentation: N-Boc Deprotection Conditions
| Entry | Acidic Reagent | Solvent | Temp. (°C) | Time |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-4 h |
| 2 | 4M HCl in Dioxane | Dioxane | RT | 2-6 h |
| 3 | HCl (conc.) | Methanol | RT | 1-3 h |
Experimental Protocol: General Procedure for N-Boc Deprotection
Caption: Experimental workflow for N-Boc deprotection.
Materials:
-
N-Boc-5-substituted-2-aminothiazole (1.0 equiv)
-
Acidic reagent (e.g., TFA, 4M HCl in Dioxane)
-
Solvent (e.g., DCM, Dioxane, Methanol)
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected 5-substituted-2-aminothiazole in the appropriate solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acidic reagent (e.g., trifluoroacetic acid or a solution of HCl in dioxane).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product can be purified by recrystallization, precipitation, or by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by extraction, drying, and concentration.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a variety of 5-substituted-2-aminothiazoles from this compound. The use of palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the diversification of the 2-aminothiazole core, making these methods highly valuable for researchers in drug discovery and medicinal chemistry. The provided data and detailed procedures serve as a robust starting point for the synthesis of novel compounds for biological evaluation.
References
- 1. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Boc-2-amino-5-bromothiazole with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of N-Boc-2-amino-5-bromothiazole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 2-(N-Boc-amino)-5-arylthiazoles, which are valuable intermediates in the development of novel therapeutic agents. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to introduce diverse aryl groups at the 5-position is of significant interest for structure-activity relationship (SAR) studies in drug discovery.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function allows for selective C-C bond formation at the 5-position without competing N-arylation. However, care must be taken to avoid deprotection of the Boc group under certain reaction conditions. These notes provide a general framework for this important transformation, including reaction conditions, a detailed experimental protocol, and a discussion of its application in drug development workflows.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The conditions and yields are based on typical results for similar substrates and may require optimization for specific arylboronic acids.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | 88-96 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 20 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 14 | 82-92 |
| 6 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 70-80 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the coupling of this compound with an arylboronic acid.[1][3]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2-3 eq.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe. The choice of solvent depends on the specific catalyst and base system used (see table above). A common system is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at the specified temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N-Boc-amino)-5-arylthiazole.
Note on Boc-Deprotection: In some cases, particularly with stronger bases or prolonged heating, partial deprotection of the Boc group may occur. If this is observed, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or conducting the reaction at a lower temperature for a longer duration.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and the general workflow for the synthesis and purification of 2-(N-Boc-amino)-5-arylthiazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step experimental workflow for the synthesis.
Application in Drug Discovery
The synthesis of a library of 2-(N-Boc-amino)-5-arylthiazoles via the Suzuki-Miyaura coupling is a key step in the lead optimization phase of drug discovery. The workflow below illustrates this logical relationship.
Caption: Workflow for the application in drug discovery and lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-Amino-5-bromothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-Amino-5-bromothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-Boc protection of 2-amino-5-bromothiazole?
A1: The primary side reaction of concern is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-2-amino-5-bromothiazole. This is particularly prevalent when using a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP).[1] Additionally, at higher temperatures, there is a risk of forming urea byproducts from an isocyanate intermediate.[1]
Q2: My N-Boc protection reaction is showing low yield or is incomplete. What are the likely causes?
A2: Low yields in the Boc protection of 2-amino-5-bromothiazole are often attributed to the low nucleophilicity of the amine. The electron-withdrawing nature of the thiazole ring and the bromo substituent decreases the reactivity of the amino group.[2] Other factors include poor solubility of the starting material and suboptimal reaction conditions such as temperature or base selection.[2]
Q3: How can I minimize the formation of the di-Boc side product?
A3: To minimize di-Boc formation, it is crucial to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O), typically using 1.0 to 1.2 equivalents. Avoiding or using only a catalytic amount of DMAP and maintaining a moderate reaction temperature (room temperature or below) can also significantly reduce the formation of the di-Boc byproduct.[1]
Q4: What is the recommended workup procedure for the N-Boc protection of 2-amino-5-bromothiazole?
A4: A typical workup involves quenching any excess (Boc)₂O, followed by an aqueous wash to remove water-soluble byproducts and the base. The product is then extracted with an organic solvent, dried, and concentrated. Purification is often necessary to remove unreacted starting material and side products.
Q5: I am having trouble with the removal of the Boc group. What are the recommended conditions?
A5: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] Other acidic reagents such as HCl in dioxane or methanol can also be used.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Observed Problem: The reaction shows a low conversion of the starting material to the desired mono-Boc protected product.
| Possible Cause | Troubleshooting Step |
| Low Nucleophilicity of the Amine | Consider adding a catalytic amount (0.1-0.2 equivalents) of 4-(dimethylaminopyridine) (DMAP) to activate the (Boc)₂O.[1] Be aware that this may increase the formation of the di-Boc side product. |
| Poor Solubility of Starting Material | Ensure the 2-amino-5-bromothiazole is fully dissolved in the solvent before adding the (Boc)₂O. If solubility is an issue, consider a different solvent system. |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is generally recommended to run the reaction at room temperature and monitor its progress. |
Issue 2: Formation of Significant Amounts of Di-Boc Side Product
Observed Problem: TLC or LC-MS analysis shows a significant peak corresponding to the di-Boc protected product.
| Possible Cause | Troubleshooting Step |
| Excess (Boc)₂O | Reduce the amount of (Boc)₂O to 1.0-1.1 equivalents relative to the starting amine. |
| Use of Catalytic DMAP | If using DMAP, reduce the amount to a minimum catalytic quantity (e.g., 0.05 equivalents) or consider running the reaction without it, potentially for a longer duration. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol aims to provide a general method for the N-Boc protection of 2-amino-5-bromothiazole.
Materials:
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2-amino-5-bromothiazole
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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4-(Dimethylaminopyridine) (DMAP) (optional, as a catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in DCM or THF.
-
Add triethylamine (1.5 eq).
-
If using a catalyst, add DMAP (0.1 eq).
-
To the stirring solution, add (Boc)₂O (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Expected Outcome of N-Boc Protection of 2-amino-5-bromothiazole Under Various Conditions
| Base | Catalyst | (Boc)₂O (eq.) | Expected Major Product | Expected Major Side Product |
| Triethylamine | None | 1.1 | This compound | Unreacted Starting Material |
| Triethylamine | DMAP (cat.) | 1.1 | This compound | Di-Boc Product |
| Triethylamine | DMAP (cat.) | 2.2 | Di-Boc Product | This compound |
| Sodium Hydroxide | None | 1.1 | This compound | Potential for hydrolysis of starting material |
Visualizations
Troubleshooting Workflow for N-Boc Protection
General Reaction Scheme and Side Reaction
References
Technical Support Center: Purification of N-Boc-2-Amino-5-bromothiazole Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Boc-2-Amino-5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-Amino-5-bromothiazole, excess di-tert-butyl dicarbonate (Boc₂O), and by-products from side reactions. One possible side product is the di-Boc protected amine, where both amine protons are substituted, although this is less common under standard reaction conditions. Additionally, impurities from the synthesis of the starting material, 2-amino-5-bromothiazole, might be present.
Q2: Which purification technique is better for this compound: column chromatography or recrystallization?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
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Column chromatography is highly effective for removing a wide range of impurities with different polarities and is often the preferred method for the initial purification of the crude product.
-
Recrystallization is an excellent technique for achieving high purity and obtaining a crystalline final product, provided a suitable solvent or solvent system can be identified. It is particularly effective at removing small amounts of impurities from a product that is already relatively pure.
For optimal results, a sequential approach of column chromatography followed by recrystallization is often employed.
Q3: My purified this compound is an oil instead of a solid. What should I do?
A3: An oily product can result from residual solvents, the presence of impurities that depress the melting point, or the inherent low melting point of the pure compound under certain conditions.[1] Here are some steps to address this:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under a high vacuum, potentially with gentle heating if the compound is thermally stable.[1]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane.[1] This process involves stirring the oil with the solvent to wash away impurities and encourage solidification.
-
Re-purification: If the oil persists, it likely contains significant impurities. Consider re-purifying the product using column chromatography with a different solvent system.
Q4: Can the Boc protecting group be cleaved during purification?
A4: The tert-butoxycarbonyl (Boc) group is generally stable to most bases and nucleophiles.[2] However, it is sensitive to acidic conditions.[2] During purification, it is crucial to avoid acidic environments. For instance, using untreated silica gel in column chromatography can sometimes be acidic enough to cause partial deprotection, especially with prolonged exposure.[1] If you suspect this is happening, you can use silica gel that has been deactivated by washing with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation (target Rf of the product should be around 0.3-0.4).[1] Consider gradients of ethyl acetate in hexanes or dichloromethane in hexanes. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1] | |
| Improper column packing. | Ensure the silica gel is packed as a uniform slurry to avoid channeling or cracks.[1] | |
| Product is Tailing on the TLC/Column | The compound may be too polar for the silica gel or interacting with acidic sites. | Add a small amount of a polar solvent like methanol to the eluent. To neutralize acidic sites, consider using silica gel treated with triethylamine. |
| Multiple Spots on TLC After Purification | The compound may be degrading on the silica gel. | Use a deactivated stationary phase like neutralized silica gel.[1] |
| Incomplete reaction or presence of isomers. | Re-purify the collected fractions. If isomers are present, a different chromatographic technique (e.g., reverse-phase) may be necessary. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | The chosen solvent is too effective at dissolving the compound. | Select a solvent in which the product is soluble when hot but sparingly soluble when cold.[1] Test various solvents like ethanol, isopropanol, or acetonitrile, or use a solvent pair such as ethanol/water or ethyl acetate/hexanes.[1] |
| The solution is too dilute. | Concentrate the solution by evaporating some of the solvent. | |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the material by column chromatography before recrystallization. | |
| Oily Product Forms Instead of Crystals ("Oiling Out") | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated. | Add a small seed crystal of the pure product to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface. | |
| Low Recovery of Crystalline Product | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica gel to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot and insoluble when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any remaining solvent.
Visual Guides
Caption: A decision-making workflow for purifying this compound.
References
Technical Support Center: N-Boc-2-Amino-5-bromothiazole Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving N-Boc-2-amino-5-bromothiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low reactivity of this substrate and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to several factors. The electron-donating nature of the N-Boc-amino group at the 2-position increases the electron density of the thiazole ring, which can hinder the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. Additionally, the bulky Boc protecting group can cause steric hindrance around the catalytic center.
Q2: Should I protect the 2-amino group before performing a cross-coupling reaction?
A2: Yes, protecting the 2-amino group, typically with a tert-butoxycarbonyl (Boc) group, is a common and often necessary strategy.[1] This prevents potential side reactions involving the amino group and can influence the electronic properties and reactivity of the thiazole ring.[1]
Q3: What are the most common side reactions observed during cross-coupling with this substrate?
A3: A frequent side reaction is protodebromination, which is the loss of the bromine atom from the starting material.[2] This can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.[2] For Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common issue, which can be mitigated by rigorous degassing and the use of copper-free conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are observing poor yields or no product formation in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often more effective than traditional ligands like triphenylphosphine (PPh₃).[2]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[2] An inappropriate or weak base can lead to poor reactivity. Stronger bases like K₃PO₄ are often effective in challenging couplings.[2]
-
Reaction Temperature: While elevated temperatures are common for Suzuki reactions, excessive heat can cause decomposition of the starting material or product.[2] It is advisable to screen a range of temperatures, for instance, starting at 80°C and gradually increasing if no conversion is observed.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure that your solvent and reaction mixture are thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2][3]
Issue 2: Significant Debromination of Starting Material
Protodebromination is a common challenge with electron-rich heterocyclic systems. To minimize this side reaction:
-
Use Milder Bases: Strong bases can sometimes promote protodebromination. Consider switching to a milder base like K₂CO₃ or using a phosphate base.[2]
-
Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands can help mitigate this issue.[2]
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow down the desired reaction but can significantly decrease the rate of debromination.[2]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source, leading to debromination. Use freshly dried solvents and reagents.[2]
Issue 3: Failure of Buchwald-Hartwig Amination
For unsuccessful Buchwald-Hartwig amination reactions, focus on optimizing the following parameters:
-
Catalyst and Ligand System: For challenging substrates, specialized catalyst systems are often required. These typically consist of a palladium precatalyst and a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos.[4]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. Ensure the base is fresh and handled under an inert atmosphere.[2]
-
Amine Coupling Partner: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may necessitate more forcing conditions or specialized catalyst systems.[2]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard for this reaction.[2]
Issue 4: Alkyne Homocoupling in Sonogashira Reaction
The formation of a di-alkyne byproduct (Glaser coupling) is a primary side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To address this:
-
Rigorous Degassing: This is the most critical factor. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[2]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[2][5] These methods typically require a more active palladium/ligand system but can result in cleaner reactions.[2]
-
Amine Base: The amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both a base and a solvent. Ensure it is of high purity and properly degassed.[2]
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | Moderate to Excellent | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 90 | Good | [2][7] |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | Good | [2] |
Note: Yields are representative and will require optimization for this compound.
Table 2: Troubleshooting Guide for Common Cross-Coupling Issues
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst, wrong ligand/base, low temperature | Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig). Use a stronger base (e.g., K₃PO₄, NaOt-Bu). Incrementally increase the reaction temperature. Ensure rigorous degassing. |
| Protodebromination | Strong base, high temperature, presence of water | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Use anhydrous solvents and reagents. |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen | Perform rigorous degassing of all reagents and solvents. Consider using a copper-free Sonogashira protocol. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[2]
-
Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[2]
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., a preformed precatalyst or Pd₂(dba)₃), the ligand (e.g., RuPhos), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk flask.[2]
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).[2]
-
Add the amine coupling partner (1.1-1.3 equiv) via syringe.[2]
-
Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).[2]
-
Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide (CuI).[2]
-
Evacuate and backfill the flask with argon three times.[2]
-
Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N).[2]
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.[2]
-
Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon.[2]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.[2]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Key troubleshooting points within the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Boc deprotection of N-Boc-2-Amino-5-bromothiazole without ester cleavage
Welcome to the technical support center for the selective Boc deprotection of N-Boc-2-amino-5-bromothiazole in the presence of an ester moiety. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating this specific chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection of this compound using Trifluoroacetic Acid (TFA) is leading to significant ester cleavage. How can I prevent this?
A1: This is a common issue as TFA is a strong acid that can hydrolyze sensitive ester groups.[1][2] To mitigate ester cleavage, consider the following troubleshooting steps:
-
Switch to a Milder Acidic Reagent: The most effective solution is often to replace TFA with a milder acid. A solution of 4M HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate is frequently successful in selectively removing the Boc group while preserving the ester.[2][3]
-
Optimize Reaction Conditions with TFA: If you must use TFA, you can try to optimize the conditions to favor Boc deprotection over ester cleavage:
-
Lower the Temperature: Perform the reaction at 0 °C to slow down the rate of ester hydrolysis.[1]
-
Reduce Reaction Time: Carefully monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[4]
-
Decrease TFA Concentration: Use a lower concentration of TFA in dichloromethane (DCM), for example, 20-25% v/v.[5]
-
-
Use Scavengers: While scavengers like triethylsilane or anisole are primarily used to trap the tert-butyl cation and prevent side reactions, they do not directly prevent ester cleavage by the acid.[1] Their use is still recommended to improve overall reaction cleanliness.
Q2: The Boc deprotection with HCl in dioxane is very slow or incomplete. What can I do?
A2: Several factors can contribute to a sluggish or incomplete reaction with HCl in dioxane:
-
Reagent Quality: Ensure that the 4M HCl in dioxane solution is fresh. Over time, the concentration of HCl can decrease.
-
Anhydrous Conditions: The presence of water can interfere with the reaction. Use anhydrous solvents and handle the reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reaction Time: While some deprotections are complete within a few hours, others may require stirring overnight at room temperature.[6] One user reported a 6-hour reaction time for a successful deprotection without ester cleavage using HCl in ethyl acetate.[2]
-
Slight Increase in Temperature: If the reaction is still incomplete at room temperature, you can try gently warming the reaction mixture (e.g., to 40 °C). However, be aware that this may also increase the risk of ester cleavage, so proceed with caution and careful monitoring.
Q3: I am observing the formation of an unknown, non-polar byproduct during my Boc deprotection. What could it be?
A3: A common byproduct in acidic Boc deprotection is the result of the tert-butyl cation alkylating the starting material, product, or solvent.[7] The electron-rich 2-aminothiazole ring system can be susceptible to this side reaction. To address this:
-
Use a Scavenger: Add a cation scavenger such as triethylsilane, thioanisole, or anisole to the reaction mixture.[1] These compounds will trap the tert-butyl cation as it forms, preventing it from reacting with other nucleophiles.
Q4: Are there any non-acidic methods to deprotect the Boc group without affecting the ester?
A4: Yes, thermal deprotection is a viable alternative that avoids the use of acid altogether.[8]
-
Thermal Conditions: Heating the this compound ester in a high-boiling solvent (e.g., toluene, xylene, or even under solvent-free conditions) can lead to the removal of the Boc group.[8][9] Temperatures typically range from 100 to 150 °C.[8]
-
Advantages: This method is inherently selective for the Boc group over an ester and avoids the use of corrosive acids.
-
Disadvantages: The high temperatures required may not be suitable for thermally sensitive substrates and could potentially lead to other side reactions.[8]
Comparative Data on Deprotection Methods
The following table summarizes various conditions for Boc deprotection and their compatibility with ester groups, based on literature for similar substrates.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Ester Compatibility | Key Considerations |
| Strong Acid | 20-50% TFA | Dichloromethane (DCM) | 0 - RT | 30 min - 2 h | Low to Moderate | Fast reaction, but high risk of ester cleavage.[1][2] Use of scavengers is recommended.[1] |
| Mild Acid | 4M HCl | 1,4-Dioxane | Room Temperature | 2 - 16 h | High | Generally provides good selectivity.[3][6] Ensure anhydrous conditions. |
| Mild Acid | 4M HCl | Ethyl Acetate | Room Temperature | ~6 h | High | A good alternative to dioxane, reported to be effective.[2] |
| Thermal | None | Toluene or neat | 100 - 150 | 2 - 48 h | High | Avoids acid, but high temperatures may not be suitable for all substrates.[8] |
| Mild Acid | p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | 10 - 25 min | High (with methyl esters) | A greener alternative, shown to be compatible with methyl esters.[10][11] |
Detailed Experimental Protocols
Method 1: Selective Boc Deprotection using 4M HCl in 1,4-Dioxane (Recommended)
This protocol is generally the most reliable for selective Boc deprotection in the presence of an ester.[3][12]
-
Dissolution: Dissolve the this compound ester (1 equivalent) in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration).
-
Acid Addition: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting product will be the hydrochloride salt of 2-amino-5-bromothiazole ester.
-
If the free amine is desired, the crude salt can be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Method 2: Boc Deprotection using Trifluoroacetic Acid (TFA) with Scavengers
This method is faster but carries a higher risk of ester cleavage.[1][5]
-
Dissolution: Dissolve the this compound ester (1 equivalent) and a scavenger (e.g., triethylsilane, 1.5 equivalents) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-25% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor closely by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4]
-
The product will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Visual Troubleshooting and Workflow
The following diagrams illustrate the decision-making process for troubleshooting Boc deprotection of this compound with an ester and the general experimental workflow.
Caption: Troubleshooting workflow for selective Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-2-Amino-5-bromothiazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling in cross-coupling reactions involving N-Boc-2-Amino-5-bromothiazole.
Troubleshooting Guides
Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of undesired dimeric byproducts. This significantly reduces the yield of the desired product and complicates purification. Below are troubleshooting guides for three common cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: Significant formation of homocoupled biaryl byproduct from the boronic acid reagent.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). | Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts like Pd(OAc)₂ are common, their in-situ reduction can initiate homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, the addition of a mild reducing agent can be beneficial. | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃. | Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling and can accelerate the desired reductive elimination. |
| Suboptimal Base Selection | The choice of base can influence the rate of transmetalation versus competing side reactions. | A well-chosen base (e.g., K₃PO₄, Cs₂CO₃) can promote the desired cross-coupling pathway over homocoupling. |
Stille Coupling
Problem: Formation of homocoupled stannane-derived byproduct.
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction with Pd(II) Precatalyst | Homocoupling can occur when two equivalents of the organostannane react with the Pd(II) precatalyst. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. | Reduces the initial reaction pathway that leads to homocoupling before the catalytic cycle begins. |
| Radical Pathways | The Pd(0) catalyst can sometimes initiate a radical process leading to dimerization of the organostannane. | Careful selection of ligands and the use of radical scavengers (if compatible) can sometimes suppress these pathways. |
| High Reaction Temperature | Elevated temperatures can promote side reactions, including homocoupling. | Running the reaction at a lower temperature for a longer duration can favor the desired cross-coupling over homocoupling. |
| Ligand Effects | The choice of ligand can influence the relative rates of the desired catalytic cycle versus off-cycle homocoupling pathways. | Experimenting with different phosphine ligands can help identify a system that promotes the cross-coupling reaction. |
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling byproduct (Glaser coupling).
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Glaser coupling is highly promoted by oxygen in the presence of a copper(I) co-catalyst. The most critical step is to rigorously degas all solvents and maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction.[1] | Minimizes the oxidation of the copper acetylide intermediate, which is a key step in the homocoupling pathway. |
| Copper(I) Co-catalyst | The copper(I) salt is often the primary culprit in promoting alkyne homocoupling. | Numerous copper-free Sonogashira protocols have been developed.[2][3][4][5][6] These typically require a more active palladium/ligand system but can provide a much cleaner reaction profile with minimal to no homocoupling. |
| Amine Base | The amine base (e.g., Et₃N, DIPEA) serves as both a base and sometimes a solvent. Impurities or dissolved oxygen in the amine can contribute to side reactions. | Ensure the use of high purity, freshly distilled, and thoroughly degassed amine base. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling side reactions?
A1: The electron-rich nature of the 2-(N-Boc-amino)thiazole ring system can influence the kinetics of the palladium-catalyzed cross-coupling cycle. This can sometimes make side reactions, such as the homocoupling of the coupling partner, more competitive with the desired cross-coupling pathway.[7] Additionally, the nitrogen atom in the thiazole ring and the amino group can potentially coordinate to the palladium center, which may affect its catalytic activity.
Q2: Which palladium catalysts and ligands are generally recommended for this substrate?
A2: For Suzuki couplings with electron-rich heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, often give superior results compared to less bulky ligands like PPh₃.[1] These ligands can promote the rate-limiting oxidative addition step and the final reductive elimination, disfavoring side reactions.
Q3: How can I effectively remove oxygen from my reaction to prevent homocoupling?
A3: Rigorous degassing is crucial. Common and effective methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Maintaining a positive pressure of an inert gas throughout the reaction is essential.
Q4: Are there any advantages to using copper-free conditions for Sonogashira coupling with this substrate?
A4: Yes, the primary advantage of copper-free Sonogashira coupling is the significant reduction or elimination of alkyne homocoupling (Glaser coupling).[2][3][4][5][6] This leads to a cleaner reaction profile and simplifies product purification. However, copper-free conditions often necessitate a more active palladium catalyst and ligand system to achieve high yields.
Q5: What are some common work-up procedures to remove the catalyst and byproducts?
A5: After the reaction, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate. Washing with water and brine helps remove inorganic salts. To remove palladium residues, filtering the reaction mixture through a pad of Celite® is a common practice. Purification of the crude product is usually achieved by column chromatography on silica gel.
Data Presentation
The following tables provide representative data for cross-coupling reactions of substrates similar to this compound. These should be used as a guide for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Bromo-heterocycle | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 90 | >90 (estimated)[7] |
| 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 92 |
Table 2: Comparison of Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Source (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Homocoupling |
| Various Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 70 | Can be significant |
| Various Aryl Bromides | Terminal Alkynes | Pd(OAc)₂ (2) | None | DIPEA | DMF | 80 | Minimal |
| 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/MeCN | MeCN | 60 | Reduced with H₂/N₂ atmosphere |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄), and any additives like LiCl.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., anhydrous THF or toluene) via syringe, followed by the organostannane reagent (1.1-1.3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. To remove tin byproducts, a common method is to add a saturated aqueous solution of KF and stir for 30 minutes, which precipitates the tin salts. Filter the mixture through Celite®, washing with an organic solvent. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst system (e.g., a pre-formed palladacycle or a combination of a Pd source and a bulky phosphine ligand).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or DMSO) and the degassed amine base (e.g., DIPEA or Et₃N). Then, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) under the inert atmosphere. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and filter through a pad of Celite® to remove catalyst residues, rinsing with an organic solvent like ethyl acetate. Concentrate the filtrate and partition the residue between the organic solvent and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Protodebromination of N-Boc-2-Amino-5-bromothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the protodebromination of N-Boc-2-Amino-5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the protodebromination of this compound?
A1: The primary challenge is to achieve selective removal of the bromine atom at the 5-position of the thiazole ring without cleaving the acid-sensitive N-Boc protecting group. Many reductive dehalogenation methods can be harsh and may lead to the undesired deprotection of the amine.[1][2]
Q2: What are the common side reactions to be aware of during this transformation?
A2: Besides the potential for N-Boc deprotection, other side reactions can include incomplete reaction leading to a mixture of starting material and product, and in some cases, over-reduction of the thiazole ring under harsh conditions. For palladium-catalyzed reactions, hydrodehalogenation can sometimes be a competing pathway in cross-coupling reactions.[3]
Q3: Is the N-Boc protecting group stable under typical protodebromination conditions?
A3: The N-Boc group is generally stable to neutral or mildly basic conditions, which are often employed in catalytic transfer hydrogenation or certain photocatalytic methods.[1] However, it is labile to strong acids and high temperatures, so reaction conditions must be chosen carefully to ensure its integrity.[2]
Q4: Which analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more detailed analysis and confirmation of product formation, liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or low conversion | Inactive catalyst (for catalytic methods) | - For Pd/C, ensure the catalyst is fresh and not poisoned.- Consider a brief pre-activation of the catalyst if applicable. |
| Insufficient reducing agent | - Increase the equivalents of the hydride source (e.g., sodium borohydride, Hantzsch ester, or formate salt).[4][5][6] | |
| Low reaction temperature | - Gradually increase the reaction temperature, while carefully monitoring for Boc deprotection. | |
| N-Boc deprotection observed | Reaction conditions are too acidic | - If using a method that generates an acidic byproduct, add a mild, non-nucleophilic base to neutralize the acid.- Switch to a protodebromination method that proceeds under neutral conditions.[7] |
| High reaction temperature | - Reduce the reaction temperature and increase the reaction time. | |
| Formation of multiple unidentified byproducts | Over-reduction or degradation of the thiazole ring | - Use a milder reducing agent or decrease its stoichiometry.- Lower the reaction temperature. |
| Reaction with solvent | - Ensure the solvent is anhydrous and degassed, especially for palladium-catalyzed reactions. | |
| Inconsistent reaction yields | Variable quality of reagents | - Use reagents from a reliable source and ensure they are stored under appropriate conditions (e.g., anhydrous solvents, fresh reducing agents). |
| Inefficient stirring | - For heterogeneous reactions (e.g., with Pd/C), ensure vigorous stirring to maintain good contact between reactants and the catalyst. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon
This protocol is adapted from general procedures for the reductive dehalogenation of aryl bromides.[7]
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Sodium formate
-
Methanol (reagent grade)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (concentration approx. 0.1 M).
-
Add sodium formate (3.0-5.0 eq).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with argon or nitrogen for 5-10 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photocatalytic Protodebromination with a Hantzsch Ester
This protocol is based on visible-light-mediated reductive dehalogenation methods.
Materials:
-
This compound
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
A suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), Hantzsch ester (1.5-2.0 eq), and the photocatalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add DIPEA (2.0-3.0 eq).
-
Seal the vessel and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Place the reaction vessel in proximity to the visible light source and stir vigorously.
-
Maintain the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for protodebromination.
Caption: Troubleshooting logic for protodebromination issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 6. Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of N-Boc-2-amino-5-bromothiazole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the Suzuki coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical, especially for electron-rich heteroaryl bromides.
-
Recommendation: Screen a panel of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For challenging substrates like 2-aminothiazoles, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective than traditional ligands like PPh₃.[1] Pre-formed palladacycles can also offer enhanced reactivity.[2]
-
-
Inappropriate Base Selection: The base is essential for activating the boronic acid to facilitate transmetalation.[3][4] An unsuitable base can result in poor reactivity or decomposition of starting materials.[1]
-
Recommendation: The strength and solubility of the base are key considerations. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][5] For base-sensitive substrates, milder bases may be necessary.[6] A screening of different bases is often the most effective approach to identify the optimal choice for your specific coupling partners.[3]
-
-
Suboptimal Solvent System: The solvent influences the solubility of reactants, catalyst activity, and overall reaction rate.[7][8][9]
-
Recommendation: Common solvents for Suzuki couplings include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, often in the presence of water.[5][10] The ideal solvent system should ensure all components are sufficiently soluble. For instance, dioxane was found to be an effective solvent in one study, leading to high product yields.[11]
-
-
Insufficient Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.
-
Recommendation: While some highly active catalyst systems can work at room temperature, temperatures between 80-120°C are typical.[1][5] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessive heat can lead to the decomposition of the starting material or product.[1]
-
Issue 2: Significant Protodebromination (Loss of Bromine)
A frequent side reaction, particularly with electron-rich heterocyclic systems, is the replacement of the bromine atom with hydrogen.[1]
Possible Causes and Solutions:
-
Base Strength: Strong bases can sometimes promote this unwanted side reaction.
-
Recommendation: Consider switching to a milder base, such as K₂CO₃ or a phosphate-based alternative.[1]
-
-
Ligand Choice: Certain ligands may favor pathways that lead to debromination.
-
Recommendation: Experiment with different phosphine ligands to find one that minimizes this side reaction.
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions.
-
Recommendation: Lowering the reaction temperature may reduce the rate of protodebromination, even if it also slows the desired coupling reaction.[1]
-
-
Presence of Water: While often beneficial, water can be a proton source for this side reaction.
-
Recommendation: If protodebromination is a major issue, consider using anhydrous conditions, though this may require re-optimization of the base and solvent system.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a base for the Suzuki coupling of this compound?
A good starting point is to screen a few common bases with varying properties. Inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine in many Suzuki reactions.[3] A typical screening panel could include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in more challenging couplings.[1][3]
Q2: Which solvent system should I try first?
A mixture of an organic solvent and water is a common and effective choice for Suzuki couplings.[10] A 4:1 to 10:1 mixture of dioxane/water or toluene/water is a robust starting point.[1][5] These systems often provide good solubility for both the organic substrates and the inorganic base.
Q3: My starting material is not very soluble in the recommended solvents. What should I do?
Poor solubility can significantly hinder the reaction.[12] If your this compound derivative has poor solubility, consider using a more polar aprotic solvent like DMF or switching to a solvent known to dissolve similar heterocyclic compounds, such as 2-MeTHF.[2] Gentle heating may also help to dissolve the starting material.[1]
Q4: How can I minimize the homocoupling of my boronic acid?
Homocoupling of the boronic acid is an undesired side reaction that consumes the coupling partner. This can often be mitigated by ensuring the reaction is performed under a strictly inert atmosphere (nitrogen or argon), as oxygen can promote this side reaction.[6] Thoroughly degassing the solvent and reaction mixture is crucial.[1]
Q5: Is it necessary to protect the amino group on the thiazole ring?
Yes, the Boc (tert-butoxycarbonyl) protecting group on the 2-amino functionality is important. The free amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.
Data Presentation
Table 1: Representative Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Representative Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 |
| 5 | TEA (Triethylamine) | Dioxane/H₂O (4:1) | 100 | <10 |
Note: Yields are illustrative and based on general trends in Suzuki couplings.[3][13] Actual yields will require optimization for the specific substrates and conditions.
Table 2: Representative Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent System (4:1 ratio for mixtures) | Base | Temperature (°C) | Representative Yield (%) |
| 1 | Dioxane/H₂O | K₃PO₄ | 100 | 92 |
| 2 | Toluene/H₂O | K₃PO₄ | 100 | 85 |
| 3 | DMF/H₂O | K₃PO₄ | 100 | 89 |
| 4 | THF/H₂O | K₃PO₄ | 80 | 78 |
| 5 | 2-MeTHF/H₂O | K₃PO₄ | 100 | 95 |
Note: Yields are illustrative and based on general trends in Suzuki couplings.[2][7][11] Actual yields will require optimization for the specific substrates and conditions.
Experimental Protocols
General Procedure for Optimizing Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[1]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
-
Add the degassed solvent via syringe.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C).[1]
-
Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[5]
Visualizations
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC-MS Analysis of N-Boc-2-Amino-5-bromothiazole Reaction Mixtures
For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensure the quality, purity, and yield of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the analysis of N-Boc-2-Amino-5-bromothiazole reaction mixtures. Supported by established methodologies for similar compounds, this document outlines the advantages of HPLC-MS and provides a detailed experimental protocol.
Comparison of Analytical Techniques
The choice of an analytical technique for monitoring the synthesis of this compound is critical for process optimization and quality control. While several methods can be employed, they differ significantly in their resolution, sensitivity, and the richness of data they provide.
| Technique | Principle | Advantages | Disadvantages | Application for this compound Analysis |
| HPLC-MS | Chromatographic separation based on polarity, coupled with mass-based detection. | High sensitivity, high selectivity, and the ability to identify and quantify reactants, products, and byproducts based on their mass-to-charge ratio. It allows for real-time or automated reaction monitoring.[1][2] | Higher cost of instrumentation and complexity of operation compared to TLC. | Highly Recommended. Ideal for detailed reaction profiling, impurity identification, and quantitative analysis of the reaction mixture. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Simple, rapid, and inexpensive method for qualitative monitoring of reaction progress. | Low resolution, not quantitative, and provides no structural information for unknown spots. | Suitable for quick, qualitative checks of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules based on the interaction of atomic nuclei with a magnetic field. | Excellent for structural elucidation of the final product and major components in the reaction mixture. | Low sensitivity compared to MS, making it difficult to detect minor impurities. It is also a high-cost technique and not easily amenable to online reaction monitoring. | Useful for confirming the structure of the isolated product and identifying major species in the reaction mixture, but not ideal for comprehensive reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | High sensitivity and selectivity for volatile and thermally stable compounds. | This compound is likely to be thermally labile and not sufficiently volatile, requiring derivatization which can complicate the analysis. | Not a recommended primary technique due to the thermal instability of the analyte. May be useful for analyzing volatile starting materials or byproducts. |
Proposed HPLC-MS Method for Analysis of this compound Reaction Mixtures
This section details a robust HPLC-MS method developed based on established protocols for similar N-Boc protected and 2-aminothiazole compounds.[3][4]
Experimental Protocol
1. Instrumentation:
-
A high-performance liquid chromatography system coupled to a single quadrupole or tandem mass spectrometer (e.g., UPLC-MS/MS for higher sensitivity and selectivity).[5]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of the nonpolar N-Boc protected compound from more polar starting materials and byproducts.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier compatible with mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is necessary to resolve compounds with a range of polarities typically found in a reaction mixture. A suggested gradient is:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the amine-containing thiazole ring.
-
Scan Mode: Full scan mode to identify all components in the reaction mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[6]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
4. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prevent peak distortion and column overload.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Expected Results and Data Presentation
The HPLC-MS analysis will provide a chromatogram showing the separation of different components in the reaction mixture over time. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, allowing for the identification of the starting materials, the this compound product, and potential byproducts or intermediates.
Table 1: Expected Retention Times and m/z Values for Key Components
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| 2-Aminothiazole (starting material) | Early eluting | 101.02 |
| This compound (product) | Later eluting | 279.98 / 281.98 (due to Br isotopes) |
| 2-Amino-5-bromothiazole (potential byproduct) | Intermediate | 179.93 / 181.93 (due to Br isotopes) |
| Di-Boc protected species (potential byproduct) | Later eluting | 379.03 / 381.03 (due to Br isotopes) |
Note: Retention times are estimates and will depend on the specific HPLC system and conditions.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Experimental workflow from synthesis to HPLC-MS analysis.
Caption: Logical decision-making process based on HPLC-MS results.
References
- 1. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of N-Protected 2-Amino-5-bromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-amino-5-bromothiazole functionalized with various N-protecting groups, with a focus on their performance in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The choice of protecting group is critical in the synthesis of complex molecules, impacting reaction yields, stability, and ease of removal. Here, we compare the tert-butyloxycarbonyl (Boc) group against common acyl protecting groups: acetyl (Ac), benzoyl (Bz), and trifluoroacetyl (TFA).
Executive Summary
The selection of an appropriate N-protecting group for 2-amino-5-bromothiazole is a crucial step in synthetic strategy. The free amino group can complicate cross-coupling reactions through catalyst inhibition or side reactions. While N-acylation is a common strategy, the stability and electronic effects of the acyl group significantly influence reactivity. The N-Boc group offers a valuable alternative with distinct advantages in terms of its lability under acidic conditions, providing an orthogonal protection strategy. This guide presents available data and protocols to aid in the selection of the most suitable protecting group for a given synthetic route.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
Direct comparative studies on the Suzuki coupling of 2-amino-5-bromothiazole with a range of N-protecting groups are limited in the literature. However, by compiling data from studies on analogous systems and considering the electronic properties of the protecting groups, a qualitative and semi-quantitative comparison can be made. It is generally observed that protection of the 2-amino group is beneficial for achieving good yields in Suzuki couplings.
| Protecting Group | Electron-donating/-withdrawing | Stability to Basic Conditions | Typical Suzuki Coupling Yield | Deprotection Conditions | Orthogonality |
| None | Electron-donating (amino group) | - | Low to moderate; potential for catalyst inhibition | - | - |
| Boc | Electron-withdrawing (carbamate) | Generally stable | Good to excellent | Acidic (TFA, HCl) | High (cleaved under acidic conditions, stable to base and hydrogenolysis) |
| Acetyl (Ac) | Electron-withdrawing (amide) | Stable | Good | Acidic or basic hydrolysis (harsh) | Moderate (cleaved under conditions that may affect other functional groups) |
| Benzoyl (Bz) | Electron-withdrawing (amide) | More stable than Acetyl | Good | Strong acidic or basic hydrolysis (harsher than Acetyl) | Moderate |
| TFA | Strongly electron-withdrawing | Prone to hydrolysis under basic conditions | Potentially low due to instability | Mildly basic (K₂CO₃/MeOH) or acidic conditions | Low (labile under conditions often used for other transformations) |
Note: Yields are estimates based on related reactions and are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Discussion of Reactivity and Stability
Unprotected 2-Amino-5-bromothiazole: The free amino group in 2-aminothiazoles can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields in cross-coupling reactions[1]. While some Suzuki couplings on unprotected aminothiazoles have been reported, yields can be variable.
N-Boc Protected: The Boc group is a carbamate, which is less deactivating than an amide. It offers good stability under the basic conditions of the Suzuki reaction. Its key advantage is its facile removal under acidic conditions (e.g., TFA or HCl), which provides excellent orthogonality with base-labile or hydrogenation-sensitive groups[2][3].
N-Acyl (Acetyl and Benzoyl) Protected: Acyl groups are strongly electron-withdrawing, which can influence the reactivity of the thiazole ring. While they effectively prevent catalyst inhibition by the amino group, their removal requires harsh acidic or basic hydrolysis, which may not be compatible with other functional groups in the molecule[2][4]. The benzoyl group is generally more stable and requires more forcing conditions for removal than the acetyl group. One study demonstrated a Suzuki reaction on an N-acylated 2-amino-5-bromothiazole, indicating the viability of this approach[5].
N-Trifluoroacetyl (TFA) Protected: The TFA group is highly electron-withdrawing, which can significantly impact the electronic properties of the thiazole ring. However, trifluoroacetamides are known to be more susceptible to hydrolysis under basic conditions compared to their non-fluorinated analogs[6][7]. This instability under typical Suzuki reaction conditions (which often employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄) makes it a less desirable protecting group for this transformation.
Experimental Protocols
Protection of 2-Amino-5-bromothiazole
a) N-Boc Protection:
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford tert-butyl (5-bromothiazol-2-yl)carbamate.
b) N-Acetylation:
-
Suspend 2-amino-5-bromothiazole (1.0 eq) in acetic anhydride (2.0-3.0 eq).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield N-(5-bromothiazol-2-yl)acetamide.
c) N-Benzoylation:
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and a dilute acid solution (e.g., 1M HCl) to remove pyridine, then with water again.
-
Recrystallize the crude product from a suitable solvent to give N-(5-bromothiazol-2-yl)benzamide.
d) N-Trifluoroacetylation:
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in a dry, aprotic solvent like DCM or THF.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the N-trifluoroacetylated product, which may require purification by chromatography[8].
Suzuki-Miyaura Coupling of N-Protected 2-Amino-5-bromothiazole
-
To a reaction vessel, add the N-protected 2-amino-5-bromothiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.
-
Heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel[4][9].
Deprotection of the N-Protected Group
a) Boc Deprotection:
-
Dissolve the N-Boc protected compound in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt[3].
b) Acetyl/Benzoyl Deprotection (Basic):
-
Dissolve the N-acyl protected compound in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for several hours to days.
-
Cool the reaction, neutralize with acid, and extract the product[4].
c) Acetyl/Benzoyl Deprotection (Acidic):
-
Dissolve the N-acyl protected compound in a mixture of an alcohol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, and basify to a neutral pH to precipitate the product or extract with an organic solvent[4].
d) TFA Deprotection:
-
Dissolve the N-TFA protected compound in a mixture of methanol and water.
-
Add a mild base such as potassium carbonate (K₂CO₃) or ammonia.
-
Stir at room temperature for several hours.
-
Neutralize and extract the product[7].
Mandatory Visualization
Caption: Workflow for N-protection, Suzuki coupling, and deprotection of 2-amino-5-bromothiazole.
Caption: Orthogonality of N-protecting groups for 2-aminothiazole.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle in Suzuki Coupling: N-Boc-2-Amino-5-bromothiazole vs. 2,5-dibromothiazole
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of complex biaryl and heteroaryl scaffolds vital to the pharmaceutical and materials science sectors. The choice of coupling partners is paramount to the success of this transformation. This guide provides a detailed comparison of two key brominated thiazole building blocks: N-Boc-2-amino-5-bromothiazole and 2,5-dibromothiazole, in the context of their performance in Suzuki coupling reactions. This analysis, supported by experimental data from analogous systems, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences in Reactivity and Application
This compound and 2,5-dibromothiazole, while both featuring a brominated thiazole core, exhibit distinct reactivity profiles in Suzuki coupling, primarily dictated by their differing substituents.
This compound is characterized by the presence of a bulky, electron-donating N-Boc-protected amino group at the 2-position. This group can influence the electronic properties of the thiazole ring, potentially impacting the oxidative addition step of the catalytic cycle. The bulky Boc protecting group may also introduce steric hindrance that can affect catalyst coordination. The primary application of this building block is the synthesis of 2-amino-5-arylthiazoles, a common motif in biologically active molecules.
2,5-dibromothiazole , on the other hand, offers two reactive sites for cross-coupling. The electronic environment of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, renders the C2 position generally more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst compared to the C5 position.[1] This differential reactivity allows for the potential for selective mono-arylation, typically at the C2 position, or di-arylation under more forcing conditions, providing a pathway to a wider range of substituted thiazole derivatives.
Quantitative Data Summary
| Feature | This compound | 2,5-dibromothiazole |
| Typical Coupling Partner | Arylboronic acids | Arylboronic acids |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Buchwald ligands | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Reaction Temperature | 80-120 °C | 90-110 °C |
| Selectivity | Mono-arylation at C5 | Mono-arylation (preferentially at C2) or Di-arylation |
| Reported Yields (Analogous Systems) | Good to excellent (requires optimization) | Moderate to good for mono-arylation; variable for di-arylation.[2] |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2,5-dibromothiazole. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.[3][4]
Protocol 1: Suzuki Coupling of this compound
This procedure outlines a general method for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N-Boc-amino)-5-arylthiazole.
Protocol 2: Selective Mono-Suzuki Coupling of 2,5-dibromothiazole
This protocol is designed for the selective mono-arylation of 2,5-dibromothiazole, with a preference for the C2 position.
Materials:
-
2,5-dibromothiazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 2,5-dibromothiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).[5]
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[5]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[5] Monitor the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated thiazole.[5]
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the fundamental pathway for both this compound and 2,5-dibromothiazole.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 2,5-dibromothiazole are valuable building blocks for the synthesis of functionalized thiazoles via Suzuki coupling. The choice between them hinges on the desired final product and synthetic strategy.
-
This compound is the reagent of choice for the direct synthesis of 2-(N-Boc-amino)-5-arylthiazoles. The presence of the protected amino group necessitates careful optimization of reaction conditions to achieve high yields.
-
2,5-dibromothiazole offers greater versatility, allowing for either selective mono-arylation or di-arylation. Its reactivity profile, with a more reactive C2 position, enables a degree of regiocontrol that can be exploited in multi-step syntheses.
Ultimately, a thorough understanding of the reactivity of each substrate, coupled with careful optimization of the reaction parameters, will enable researchers to effectively utilize these key intermediates in the development of novel molecules for a wide range of applications.
References
A Comparative Guide to the Synthesis of Substituted Aminothiazoles: Validation of the N-Boc-2-Amino-5-bromothiazole Route
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. The development of efficient and versatile synthetic routes to access novel substituted aminothiazoles is therefore a critical endeavor in drug discovery. This guide provides an objective comparison of two prominent synthetic strategies: the classic Hantzsch thiazole synthesis and a modern palladium-catalyzed cross-coupling approach utilizing the versatile building block, N-Boc-2-Amino-5-bromothiazole.
This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthetic route based on factors such as desired substitution pattern, scalability, and reaction conditions.
Route 1: Palladium-Catalyzed Synthesis via this compound
This modern approach offers a modular and highly flexible strategy for introducing a wide variety of substituents at the C5 position of the 2-aminothiazole ring. The use of a Boc-protecting group on the C2-amino function prevents potential side reactions and catalyst inhibition, allowing for efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Subsequent deprotection reveals the free amino group, yielding the desired product.
Experimental Protocol: Synthesis of 2-Amino-5-(4-fluorophenyl)thiazole
Step A: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at 90-100 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-amino-5-(4-fluorophenyl)thiazole.
Step B: N-Boc Deprotection
-
Dissolve the purified N-Boc-2-amino-5-(4-fluorophenyl)thiazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).[2]
-
Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Remove the solvent and excess acid under reduced pressure. If an HCl salt is formed, it can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Data Presentation: Palladium-Catalyzed Route Performance
The following table summarizes representative data for Suzuki coupling reactions involving 5-bromo-heterocycles. Yields are highly dependent on the specific substrates, catalyst, ligand, and base combination used.
| Coupling Partner (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 (estimated) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | ~78 (analogous system) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80 (analogous system) |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 110 | 18 | ~90 (estimated) |
Note: Yields are based on analogous reactions reported in the literature and serve as a predictive guide.[1] Deprotection steps typically proceed in high yield (>95%).[2]
Workflow Diagram: Palladium-Catalyzed Route
Caption: Workflow for the synthesis of 5-aryl-2-aminothiazoles.
Route 2: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic, convergent method for constructing the thiazole ring itself. It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[3] This one-pot or two-step reaction is robust and often high-yielding, making it an excellent choice for synthesizing 2-amino-4-substituted or 2-amino-4,5-disubstituted thiazoles when the appropriate α-haloketone is readily available.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 equiv.) and thiourea (1.2 equiv.).[4]
-
Add a suitable solvent, such as ethanol or methanol (approx. 5 mL per 1 mmol of ketone).
-
Heat the reaction mixture to reflux (typically 65-80°C) with stirring. The reaction is often rapid, proceeding to completion in 30-90 minutes.[3]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction contents into a beaker containing a mild base solution (e.g., 5-10% sodium carbonate, Na₂CO₃) to neutralize the HBr formed and precipitate the product.[3]
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.
Data Presentation: Hantzsch Synthesis Performance
This route is known for its efficiency and high yields for a variety of substrates.
| α-Haloketone | Thio-component | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 2-Bromoacetophenone | Thiourea | None | Ethanol | Reflux | 30-60 | 92 |
| 2-Bromo-4'-chloroacetophenone | Thiourea | None | Ethanol | Reflux | 45 | 95 |
| 2-Bromo-4'-methoxyacetophenone | Thiourea | None | Ethanol | Reflux | 45 | 94 |
| Phenacyl bromides (various) | Thiourea | Copper Silicate | Ethanol | Reflux | 20-35 | 90-96 |
Data sourced from various Hantzsch synthesis protocols.[3][4]
Workflow Diagram: Hantzsch Synthesis Route
Caption: General workflow for the Hantzsch thiazole synthesis.
Objective Comparison and Summary
Both synthetic routes offer effective means to produce substituted 2-aminothiazoles, but their strategic advantages differ significantly.
| Feature | Route 1: N-Boc-5-bromo Intermediate | Route 2: Hantzsch Synthesis |
| Versatility | High. Allows for late-stage diversification at C5 with a vast library of boronic acids and other coupling partners. | Moderate. The substitution pattern is dictated by the availability of the corresponding α-haloketone. |
| Key Intermediate | This compound | α-Haloketone |
| Number of Steps | Generally 2-3 steps (Bromination, Coupling, Deprotection). | Typically 1-2 steps (Halogenation of ketone, Condensation). |
| Reaction Conditions | Requires inert atmosphere, palladium catalyst, and sometimes elevated temperatures. | Often proceeds rapidly at reflux in air. Can be catalyzed by mild acids or run neat.[5] |
| Atom Economy | Lower, due to the use of protecting groups and organometallic reagents. | Higher, as most atoms from the starting materials are incorporated into the final product. |
| Ideal For | Creating libraries of C5-substituted analogs from a common intermediate. Accessing structures not available via Hantzsch. | Rapid, large-scale synthesis of 2-amino-4-arylthiazoles or 2,4-disubstituted thiazoles. |
| Potential Issues | Cost and sensitivity of palladium catalysts; removal of metal impurities; Boc-deprotection may affect other acid-labile groups. | Availability and stability of α-haloketones, which can be lachrymatory and toxic. |
Conclusion
The validation of a synthetic route using This compound demonstrates a powerful and highly flexible strategy for the synthesis of C5-substituted 2-aminothiazoles. Its main advantage lies in the ability to perform late-stage functionalization, making it ideal for medicinal chemistry programs focused on exploring Structure-Activity Relationships (SAR) at this position.
Conversely, the Hantzsch thiazole synthesis remains an exceptionally efficient, high-yielding, and economical method for accessing 2-amino-4-arylthiazoles. Its operational simplicity and speed make it the superior choice when the required α-haloketone precursor is readily accessible and large quantities of the target molecule are needed.
The choice between these two routes is strategic. For library synthesis and modular diversification, the palladium-catalyzed approach is unparalleled. For robust, large-scale production of specific, classically substituted aminothiazoles, the Hantzsch synthesis remains the gold standard.
References
A Comparative Spectroscopic Analysis of N-Boc-2-Amino-5-bromothiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key spectroscopic characteristics of N-Boc-2-Amino-5-bromothiazole, a vital intermediate in pharmaceutical synthesis, with its fundamental derivatives. By presenting nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, this document aims to serve as a practical reference for the identification, characterization, and quality control of these compounds.
This compound (tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate) is a protected form of 2-amino-5-bromothiazole, widely used as a building block in the synthesis of various biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the thiazole ring. Understanding its spectroscopic signature in comparison to its deprotected form (2-Amino-5-bromothiazole) and a derivative with a different C5-substituent (2-Amino-5-nitrothiazole) is crucial for monitoring reaction progress and confirming the identity of synthesized compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry analyses for this compound and two of its common derivatives.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~10.5 (variable) | br s | -NH- (Boc) |
| ~7.45 | s | H-4 (Thiazole ring) | |
| ~1.48 | s | -C(CH₃)₃ (Boc) | |
| 2-Amino-5-bromothiazole | ~7.30 | br s | -NH₂ |
| ~7.12 | s | H-4 (Thiazole ring) | |
| 2-Amino-5-nitrothiazole | ~8.25 | br s | -NH₂ |
| ~8.18 | s | H-4 (Thiazole ring) |
Observation: The electronic environment of the thiazole ring proton (H-4) is sensitive to the substituent at the C5 position. The strongly electron-withdrawing nitro group in 2-Amino-5-nitrothiazole causes a significant downfield shift of the H-4 proton compared to the bromo-substituted analogue. The presence of the Boc group also slightly deshields the H-4 proton.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~160.5 | C-2 (Thiazole) |
| ~152.3 | C=O (Boc) | |
| ~120.1 | C-4 (Thiazole) | |
| ~109.8 | C-5 (Thiazole) | |
| ~81.5 | -C (CH₃)₃ (Boc) | |
| ~28.0 | -C(C H₃)₃ (Boc) | |
| 2-Amino-5-bromothiazole | ~168.1 | C-2 (Thiazole) |
| ~141.5 | C-4 (Thiazole) | |
| ~105.7 | C-5 (Thiazole) | |
| 2-Amino-5-nitrothiazole | ~170.3 | C-2 (Thiazole) |
| ~157.3 | C-5 (Thiazole) | |
| ~139.8 | C-4 (Thiazole) |
Observation: The carbamate carbonyl (C=O) and the quaternary and methyl carbons of the Boc group are clearly identifiable in the spectrum of the protected compound and absent in the derivatives. The chemical shift of the thiazole ring carbons, particularly C5, is heavily influenced by the attached substituent.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~3250-3150 | Medium | N-H Stretch (Amide) |
| ~2980 | Medium | C-H Stretch (Aliphatic) | |
| ~1725 | Strong | C=O Stretch (Carbamate) | |
| ~1550 | Strong | C=N Stretch (Thiazole) | |
| 2-Amino-5-bromothiazole | ~3400, ~3300 | Strong | N-H Stretch (Primary Amine) |
| ~3100 | Medium | C-H Stretch (Aromatic) | |
| ~1620 | Strong | N-H Bend (Primary Amine) | |
| ~1530 | Strong | C=N Stretch (Thiazole) | |
| 2-Amino-5-nitrothiazole | ~3420, ~3310 | Strong | N-H Stretch (Primary Amine) |
| ~1530 | v. Strong | N-O Asymmetric Stretch | |
| ~1340 | v. Strong | N-O Symmetric Stretch |
Observation: The most telling difference is the presence of a strong carbonyl (C=O) absorption around 1725 cm⁻¹ for the N-Boc protected compound, which is absent in the others. 2-Amino-5-nitrothiazole is easily distinguished by the very strong, characteristic absorption bands of the nitro group.
Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Observed m/z [M+H]⁺ | Notes |
| This compound | C₈H₁₁BrN₂O₂S | 279.15 g/mol | 280 / 282 | Characteristic 1:1 isotopic pattern for Bromine. |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 g/mol | 180 / 182 | Characteristic 1:1 isotopic pattern for Bromine. |
| 2-Amino-5-nitrothiazole | C₃H₃N₃O₂S | 145.14 g/mol | 146 | - |
Observation: Mass spectrometry provides a definitive confirmation of the molecular weight. For brominated compounds, the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺ or [M+H]⁺ and [M+H+2]⁺) of approximately equal intensity, which is a key diagnostic feature.
Experimental Protocols
The data presented in this guide are based on the following standard analytical methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance).
-
Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard and the chemical shifts (δ) are reported in parts per million (ppm) relative to its signal at 0.00 ppm.
-
Data Acquisition : Standard pulse programs are used for both ¹H and ¹³C acquisitions. ¹³C spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer (e.g., PerkinElmer, Bruker Tensor) is used.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common due to its simplicity. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin, transparent disk.
-
Data Acquisition : Spectra are typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹. Data is presented in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for these types of molecules.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization Mode : ESI can be run in either positive or negative ion mode. For these amine-containing compounds, positive ion mode is generally preferred, detecting the protonated molecule [M+H]⁺.
-
Data Acquisition : The instrument scans a specified mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the spectroscopic characterization and structural elucidation of a newly synthesized chemical compound, such as a derivative of this compound.
A Comparative Guide to Alternative Reagents for N-Boc-2-Amino-5-bromothiazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The synthesis of these complex molecules often relies on functionalized thiazole building blocks. N-Boc-2-Amino-5-bromothiazole is a commonly used reagent, offering a protected amine and a handle for further chemical modification. However, alternative synthetic strategies and reagents exist, which can offer advantages in terms of yield, cost, and scalability. This guide provides an objective comparison of alternative approaches to the use of this compound in the synthesis of kinase inhibitors, with a focus on the widely-used drug Dasatinib as a case study.
Comparison of Synthetic Strategies for the 2-Aminothiazole Core of Dasatinib
The synthesis of Dasatinib, a potent multi-targeted kinase inhibitor, provides an excellent platform to compare different synthetic approaches for constructing the key 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate. Below is a comparison of strategies, highlighting alternatives to the direct use of a pre-functionalized and protected 2-amino-5-bromothiazole.
| Strategy | Key Reagents | Reported Overall Yield of Intermediate | Advantages | Disadvantages | Reference |
| Strategy 1: Boc-Protected Aminothiazole Carboxylate | Ethyl 2-aminothiazole-5-carboxylate, (Boc)₂O, 2-chloro-6-methylaniline | Fair to good | Modular approach, allows for late-stage diversification. | Unsatisfactory coupling with sterically hindered anilines, additional protection/deprotection steps. | [1] |
| Strategy 2: One-Pot Synthesis from β-Ethoxyacrylamide | β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline, N-bromosuccinimide (NBS), thiourea | 95% for the key intermediate | High yield, avoids pre-functionalized thiazole, one-pot procedure for thiazole formation. | Requires preparation of the β-ethoxyacrylamide precursor. | [1] |
| Strategy 3: Starting from 2-Chlorothiazole | 2-chlorothiazole, 1-chloro-2-isocyanato-3-methylbenzene, 4-methoxybenzyl chloride, 6-chloro-2-methylpyrimidin-4-amine | Not explicitly stated for the intermediate, but is a multi-step process. | Avoids handling of 2-aminothiazoles in early steps. | Requires protection of the amide nitrogen and subsequent deprotection, multi-step. | [2] |
| Strategy 4: Hantzsch Thiazole Synthesis with In Situ Halogenation | Ethyl formate, ethyl chloroacetate, thiourea | Overall yield of 20.3% for Dasatinib | Convergent synthesis. | Lower overall yield reported for the final product. | [3] |
Experimental Protocols
Strategy 2: One-Pot Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a reported efficient synthesis of a key Dasatinib intermediate[1].
Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide
-
To a solution of 2-chloro-6-methylaniline in THF, add pyridine as a base.
-
Cool the mixture to 0°C.
-
Slowly add β-ethoxy acryloyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up the reaction by dilution with water and extraction with an organic solvent.
-
Purify the product by crystallization or chromatography. A reported yield for a similar reaction is 74%[1].
Step 2: One-pot α-bromination and thiazole formation
-
Dissolve the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) to the solution to effect chemoselective α-bromination.
-
Add thiourea to the reaction mixture.
-
Heat the reaction to effect ring closure and formation of the 2-aminothiazole ring.
-
Cool the reaction and isolate the product by filtration. A reported yield for this one-pot step is 95%[1].
Signaling Pathway and Experimental Workflow
BCR-ABL Signaling Pathway
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML). The diagram below illustrates the simplified BCR-ABL signaling pathway.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the 2-aminothiazole scaffold.
Caption: General experimental workflow for kinase inhibitor development.
References
Cross-validation of analytical methods for N-Boc-2-Amino-5-bromothiazole quantification
A Comparative Guide to Cross-Validation of Analytical Methods for N-Boc-2-Amino-5-bromothiazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. Detailed experimental protocols and expected performance data are presented to facilitate method development and cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique suitable for routine quality control and purity assessment.[2] It offers good precision and linearity over a practical concentration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for analyzing complex biological samples.[3] The use of an internal standard, such as a stable isotope-labeled version of the analyte, can further enhance the accuracy and precision of the method.[4]
The following table summarizes the expected performance characteristics of these two methods for the analysis of this compound, based on typical validation data for related compounds.[1][5]
Data Presentation
Table 1: Comparison of HPLC-UV and LC-MS/MS Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Typical Acceptance Criteria (ICH) |
| Specificity | High (good separation from impurities) | Very High (mass-based detection) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% (depends on concentration)[5] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2%[5] |
| - Intermediate Precision | ≤ 2.0% | ≤ 5.0% | ≤ 3%[5] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Signal-to-noise ratio of 10:1[5] |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and temperature.[5] | Unaffected by minor changes in mobile phase composition, flow rate, and temperature. | System suitability parameters should meet the criteria. |
Experimental Protocols
The following are proposed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methods developed for other aminothiazole derivatives and should be optimized for the specific instrumentation and laboratory conditions.[1][2]
HPLC-UV Method Protocol
This protocol is adapted from a validated method for a novel aminothiazole derivative.[1]
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance with a 2487 dual λ absorbance detector).[1]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size).[1][2]
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and 0.1% v/v orthophosphoric acid in acetonitrile. The exact ratio (e.g., 55:45) should be optimized for best peak shape and retention time.[1][2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a starting point could be around 272 nm, as used for a similar compound).[1][2]
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.
LC-MS/MS Method Protocol
This protocol is a general approach for the analysis of small molecules in complex matrices and can be adapted for this compound.[3][4]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound will need to be determined by direct infusion of a standard solution.
-
-
Internal Standard: A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
Sample Preparation:
-
Spike the sample with the internal standard.
-
Perform a protein precipitation with acetonitrile or methanol if the sample is in a biological matrix.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the prepared sample into the LC-MS/MS system.
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the logical relationships in method validation.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship of analytical methods and validation parameters.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficacy in the Cross-Coupling of N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The palladium-catalyzed cross-coupling of N-Boc-2-Amino-5-bromothiazole is a critical transformation for introducing molecular diversity at the C5 position. The choice of catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring broad substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound, supported by experimental data from closely related substrates to provide a predictive framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
Direct comparative studies on the efficacy of various catalysts for the cross-coupling of this compound are limited in publicly available literature. However, data from analogous systems, particularly 2-Amino-5-bromo-4-tert-butylthiazole, provide valuable insights into catalyst performance. The following tables summarize the efficacy of common palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand and base is crucial for an efficient catalytic cycle.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 | Good to Excellent |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4-6) | K₂CO₃ (3) | Dioxane | 100 | High |
| Vinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a wide range of biologically active molecules.
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | High |
| Primary Aryl Amine | Pd(OAc)₂ (2) | BrettPhos (3-4) | K₂CO₃ (2) | t-BuOH | 100 | Good to Excellent |
| Secondary Amine | Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (2) | Dioxane | 110 | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for optimization.[1]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid or ester, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
In a separate vessel, prepare the catalyst solution by dissolving the palladium source and phosphine ligand in the degassed solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the flask.
-
Add the amine coupling partner via syringe.
-
Heat the mixture with vigorous stirring (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the logical relationship in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic for selecting a suitable catalyst system.
References
Benchmarking the Synthesis of N-Boc-2-Amino-5-bromothiazole: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of synthetic routes to N-Boc-2-Amino-5-bromothiazole, a valuable building block in medicinal chemistry. We present a comparative analysis of two primary methods: direct bromination of 2-aminothiazole followed by Boc protection, and a Hantzsch thiazole synthesis approach, with detailed experimental protocols and quantitative data to inform your selection of the most suitable method.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is most commonly approached via a two-step sequence starting from commercially available 2-aminothiazole. This involves an initial bromination of the thiazole ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. An alternative strategy involves the construction of the thiazole ring itself via the Hantzsch synthesis, followed by the necessary functional group manipulations. Below is a summary of the quantitative data associated with these primary synthetic routes.
| Method | Step 1: Synthesis of 2-Amino-5-bromothiazole | Step 2: N-Boc Protection | Overall Yield |
| Route 1: Direct Bromination | Reagents: 2-Aminothiazole, Bromine, Acetic AcidYield: 75%[1] | Reagents: 2-Amino-5-bromothiazole, Boc Anhydride, Triethylamine, THFYield: ~89% (estimated) | ~67% |
| Route 2: Hantzsch Thiazole Synthesis | Reagents: 1-Bromo-3,3-dimethyl-2-butanone, Thiourea, EthanolYield: High (not specified for the direct precursor) | Subsequent bromination and Boc protection steps would be required, for which specific yield data on this exact pathway is not readily available in literature for a direct comparison. | N/A |
Note: The overall yield for Route 1 is an estimation based on the reported yield for the bromination step and a typical high yield for the Boc protection of a similar substrate.
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Workflow for the synthesis of this compound via direct bromination.
Caption: Generalized workflow for the Hantzsch synthesis route.
Detailed Experimental Protocols
For researchers looking to replicate these syntheses, the following detailed protocols are provided.
Route 1: Direct Bromination and Boc Protection
Step 1: Synthesis of 2-Amino-5-bromothiazole [1]
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.
-
Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated saline solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole (520 mg, 75% yield).
Step 2: Synthesis of this compound (General Procedure)
-
Suspend 2-amino-5-bromothiazole in tetrahydrofuran (THF).
-
Add triethylamine (TEA) as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by filtration and washing, or by column chromatography if necessary.
Route 2: Hantzsch Thiazole Synthesis (General Protocol for a 2-Aminothiazole Derivative)[2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone, 1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The subsequent steps would involve the bromination of the 5-position of the thiazole ring and the N-Boc protection of the amino group, following protocols similar to those described in Route 1.
Conclusion
Based on the available data, the direct bromination of 2-aminothiazole followed by Boc protection (Route 1) presents a well-documented and high-yielding pathway for the synthesis of this compound. While the Hantzsch thiazole synthesis is a powerful tool for creating the core thiazole structure, a complete and optimized protocol for the synthesis of the target molecule via this route with comparable yield data is not as readily available in the literature. For researchers requiring a reliable and efficient synthesis of this compound, the direct bromination approach is the recommended starting point. Further optimization of the Boc protection step for this specific substrate could potentially increase the overall yield.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of N-Boc-2-Amino-5-bromothiazole
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like N-Boc-2-Amino-5-bromothiazole are of paramount importance. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical measure to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance and safety in your laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It can also be harmful if swallowed, in contact with skin, or if inhaled.[1][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2] Avoid direct contact with skin, eyes, and clothing.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, providing a clear overview of the potential risks associated with this chemical.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical by flushing it down the drain or discarding it with regular laboratory trash.[4]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound, Hazardous Chemical Waste."
-
Segregate this solid waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for solid chemical waste. The container should be made of a material compatible with the chemical.
-
The label on the waste container should include the full chemical name and associated hazard symbols.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry to prevent any degradation of the container or its contents.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste, including its chemical name and quantity.
5. Documentation:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling N-Boc-2-Amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of N-Boc-2-Amino-5-bromothiazole (CAS No. 405939-39-1). Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate PPE. The following table summarizes the required equipment for various levels of protection.
| Protection Level | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Standard Handling | NIOSH-approved respirator (e.g., N95) for powders or when ventilation is inadequate.[3] | Chemical-resistant gloves (e.g., nitrile, PVC).[4] | Safety glasses with side shields or chemical goggles.[4][5] | Laboratory coat, long pants, and closed-toe shoes.[5] |
| Spill Response | Self-contained breathing apparatus (SCBA) for major spills.[3][6] | Heavy-duty, chemical-resistant gloves.[3] | Full-face shield and chemical splash goggles.[7] | Chemical-resistant suit or apron over a lab coat.[5][6][7] |
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Avoid eating, drinking, or smoking in areas where the chemical is used.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with skin and eyes.[1]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][10]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][10]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][10]
Disposal Plan:
-
Waste Categorization: All waste containing this compound must be treated as hazardous halogenated organic waste.[8] Do not mix with non-halogenated waste.[8]
-
Solid Waste: Contaminated lab supplies such as gloves, filter paper, and empty containers should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous waste.[8]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[11]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | C8H11BrN2O2S | CID 21300388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. realsafety.org [realsafety.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
